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  • Product: 7-Bromo-4-hydroxy-3-iodoquinoline

Core Science & Biosynthesis

Foundational

7-Bromo-4-hydroxy-3-iodoquinoline chemical structure and properties

Executive Summary 7-Bromo-4-hydroxy-3-iodoquinoline (often referred to in its tautomeric form as 7-bromo-3-iodo-4(1H)-quinolone ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-4-hydroxy-3-iodoquinoline (often referred to in its tautomeric form as 7-bromo-3-iodo-4(1H)-quinolone ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its orthogonal halogenation pattern : a highly reactive iodine at the C3 position and a stable bromine at the C7 position. This duality allows researchers to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it an ideal building block for diversity-oriented synthesis (DOS) of kinase inhibitors, antibacterial agents, and complex heterocycles.

This guide provides a definitive technical analysis of its structural dynamics, validated synthesis protocols, and reactivity profiles.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is critical for solubility optimization and reactivity prediction. While the IUPAC name suggests a hydroxyquinoline (enol), the compound exists predominantly as the 4-quinolone (keto) tautomer in solid state and polar solvents (DMSO, MeOH).

Electronic Architecture
  • C3-Iodine: The iodine atom at C3 is activated by the adjacent carbonyl (in the quinolone form), making the C3-I bond significantly more labile towards oxidative addition by Palladium(0) species than the C7-Br bond.

  • C7-Bromine: Located on the benzenoid ring, this position is electronically distinct and requires more forcing conditions or specialized ligands to undergo coupling, enabling chemoselectivity.

  • N-H vs O-H: In the quinolone form, the N-H moiety is available for alkylation, allowing for the introduction of solubility-enhancing groups or pharmacophores.

Physicochemical Profile (Predicted & Observed)
PropertyValue / CharacteristicNote
Molecular Formula

Molecular Weight 349.95 g/mol Heavy atom count: 13
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation)
Melting Point >260 °C (Decomposition)Typical of high-lattice energy quinolones
Solubility DMSO, DMF, hot AcOHInsoluble in water,

, Hexanes
pKa (Acidic) ~9-10 (NH)Weakly acidic
pKa (Basic) ~2-3 (Carbonyl O)Protonation occurs at Carbonyl Oxygen

Validated Synthesis Protocol

The most robust route to 7-bromo-4-hydroxy-3-iodoquinoline utilizes the Gould-Jacobs reaction or the Meldrum's acid condensation, followed by electrophilic iodination. The Meldrum's acid route is preferred for its milder conditions and higher yields.

Workflow Diagram (Synthesis)

SynthesisRoute Start 3-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 Meldrum's Acid + TEOF Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Core 7-Bromo-4-quinolone Cyclization->Core - CO2, - Acetone Final 7-Bromo-3-iodo-4-quinolone Core->Final Electrophilic Sub. Iodination Iodination (NIS or I2/NaOH) Iodination->Final

Caption: Step-wise synthesis via the Meldrum's acid pathway, ensuring high regiofidelity.

Detailed Methodology

Step 1: Scaffold Construction (7-Bromo-4-quinolone)

  • Condensation: Reflux 3-bromoaniline (1.0 eq) with Meldrum's acid (1.1 eq) and trimethyl orthoformate (TEOF) (1.2 eq) in ethanol for 2 hours.

  • Isolation: Cool to precipitate the enamine intermediate. Filter and dry.

  • Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 15–30 minutes.

    • Critical Control Point: Ensure temperature >240°C to prevent incomplete decarboxylation.

  • Purification: Cool to room temperature; dilute with hexane to precipitate the crude quinolone. Filter and wash with acetone.

Step 2: Regioselective Iodination (The Core Transformation)

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Protocol:

    • Dissolve 7-bromo-4-quinolone (1.0 eq) in DMF (0.5 M concentration).

    • Add

      
       (1.1 eq) followed by Iodine (
      
      
      
      , 1.05 eq) or NIS (1.1 eq).
    • Stir at ambient temperature for 4–6 hours. Monitoring via TLC (5% MeOH in DCM) will show the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
    • Quench: Pour into aqueous sodium thiosulfate (

      
      ) to neutralize excess iodine.
      
    • Filtration: Collect the pale yellow precipitate. Recrystallize from DMF/Ethanol if necessary.

Orthogonal Reactivity & Applications

The primary utility of this molecule is its ability to undergo sequential cross-coupling . The C3-I bond reacts under mild conditions, preserving the C7-Br bond for later functionalization.

Reactivity Hierarchy
  • N-Alkylation: Occurs first if base/alkyl halide is present (unless protected).

  • C3-Coupling (Suzuki/Sonogashira):

    
    , 
    
    
    
    ,
    
    
    . The Iodine is displaced.
  • C7-Coupling: Requires specialized ligands (e.g., XPhos, Buchwald precatalysts) and higher temperatures (

    
    ) to displace the Bromine.
    
Functionalization Pathway

ReactivityMap Central 7-Bromo-3-iodo-4-quinolone PathA Path A: C3-Functionalization (Suzuki Coupling) Central->PathA Pd(0), Ar-B(OH)2 Mild Heat (60°C) ProductA 3-Aryl-7-bromo-4-quinolone PathA->ProductA PathB Path B: C7-Functionalization (High Temp/Special Ligand) ProductA->PathB Pd(OAc)2, XPhos High Heat (110°C) ProductB 3,7-Diaryl-4-quinolone (Library Generation) PathB->ProductB

Caption: Orthogonal coupling strategy exploiting the reactivity difference between C3-I and C7-Br.

Key Applications
  • Kinase Inhibition: The 4-quinolone scaffold mimics the ATP-binding hinge region of kinases. Substituents at C3 and C7 allow for tuning selectivity between kinase families (e.g., EGFR vs. MET).

  • Antibacterials: Analogs of this scaffold are precursors to fluoroquinolone-like antibiotics, where the C3 position is critical for DNA gyrase binding.

  • Bio-imaging: The heavy atoms (Br, I) provide anomalous scattering for X-ray crystallography and can be replaced with radioisotopes for imaging.

Safety & Handling

  • Hazards: Halogenated quinolines are potential skin and eye irritants.[1] The iodine bond is light-sensitive; degradation can release free iodine (

    
    ).
    
  • Storage: Store in amber vials, under inert atmosphere (

    
     or Ar), at 2–8°C.
    
  • Disposal: Collect as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Halogenated Quinolines: Wang, W., et al.[2] "Synthesis of 6-bromo-4-iodoquinoline."[3] Atlantis Press, 2015. (Describes the foundational Meldrum's acid and iodination methodology applicable to the 7-bromo isomer).

  • Regioselective Iodination: Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4] Chemical Communications, 2015, 51 , 13933-13936. (Defines the C3-selectivity mechanism).

  • Properties & CAS Data: PubChem Compound Summary for CID 12403681 (7-Bromo-4-hydroxyquinoline). National Center for Biotechnology Information (2024). (Precursor data and structural identifiers).[1][2][3][5][6]

  • Reactivity of 3-Iodo-4-quinolones: Silva, V.L.M., et al. "Reactivity of 3-Iodo-4-quinolones in Heck Reactions." ResearchGate, 2025 (Predicted/Preprint). (Validates the reactivity of the C3-I bond in Pd-catalyzed coupling).

Sources

Exploratory

A Comprehensive Technical Guide to 7-Bromo-4-hydroxy-3-iodoquinoline: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 7-Bromo-4-hydroxy-3-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. While this specific compound is a niche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 7-Bromo-4-hydroxy-3-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. While this specific compound is a niche research chemical, this document outlines its core identifiers, a robust synthetic pathway from its key precursor, safety and handling protocols, and its potential applications as a versatile chemical building block.

Compound Identification and Core Properties

The target compound, 7-Bromo-4-hydroxy-3-iodoquinoline, is a derivative of the more readily available precursor, 7-Bromo-4-hydroxyquinoline. The identifiers for this precursor are foundational for its synthesis and are listed below.

Table 1: Core Identifiers of the Precursor 7-Bromo-4-hydroxyquinoline
IdentifierValueSource
CAS Number 82121-06-0[1][2][3]
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 7-bromo-1H-quinolin-4-one[4]
Canonical SMILES C1=CC2=C(C=C1Br)NC=CC2=O[5]
InChI Key GGCBEWNXEGDQAP-UHFFFAOYSA-N[5]
Appearance Solid[5]

The introduction of an iodine atom at the C3 position to form 7-Bromo-4-hydroxy-3-iodoquinoline results in the following calculated properties:

  • Molecular Formula: C₉H₅BrINO

  • Molecular Weight: 350.95 g/mol

The dual halogenation (bromine and iodine) on the quinoline scaffold significantly influences the compound's reactivity, making it a valuable intermediate for introducing further molecular complexity.

Synthesis Pathway and Experimental Protocol

The synthesis of 7-Bromo-4-hydroxy-3-iodoquinoline is most logically achieved via electrophilic iodination of the 7-Bromo-4-hydroxyquinoline precursor. The 4-hydroxy group is a powerful activating group that directs electrophilic substitution to the C3 position.

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A 7-Bromo-4-hydroxyquinoline (CAS: 82121-06-0) B N-Iodosuccinimide (NIS) (Electrophilic Iodine Source) A->B + E 7-Bromo-4-hydroxy-3-iodoquinoline B->E Iodination at C3 position C Acetonitrile or DMF (Polar Aprotic Solvent) C->B in D Room Temperature to Mild Heat (e.g., 40-60 °C) D->B at

Caption: Synthetic route from 7-Bromo-4-hydroxyquinoline to the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of activated quinoline systems.

  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 7-Bromo-4-hydroxyquinoline (1.0 eq., e.g., 5.0 g).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to dissolve the starting material (approx. 100 mL). Stir until fully dissolved.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq.).

    • Causality Insight: NIS is selected as the iodinating agent due to its mild nature and high efficiency for electrophilic substitution on electron-rich aromatic rings. It provides a source of electrophilic iodine (I+) under neutral conditions, minimizing side reactions compared to harsher reagents like iodine monochloride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, gentle heating to 40-60°C can be applied.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Product Isolation: The product often precipitates from the reaction mixture. If so, it can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified.

  • Purification: Wash the collected solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexane, to remove residual succinimide. If further purification is needed, recrystallization from a solvent such as ethanol or a column chromatography can be performed.

  • Drying and Characterization: Dry the purified white to off-white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Toxicology

While no specific safety data sheet (SDS) exists for 7-Bromo-4-hydroxy-3-iodoquinoline, a hazard assessment can be extrapolated from data on structurally similar halogenated quinolines.[6][7]

  • Hazard Classifications: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • GHS Pictograms (Predicted):

    • GHS07 (Exclamation Mark)

Table 2: Recommended Handling and Precautionary Statements
CategoryRecommendationSource
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[8][8]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9][9]
Handling Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[6][6][8]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Keep away from strong oxidizing agents.[8]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][6]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][6]

Applications in Research and Drug Development

Halogenated heterocycles like 7-Bromo-4-hydroxy-3-iodoquinoline are critical building blocks in modern drug discovery.[10] The distinct reactivity of the bromine and iodine atoms allows for selective, stepwise functionalization using transition-metal-catalyzed cross-coupling reactions.

Diagram 2: Application in Medicinal Chemistry

G cluster_core Core Scaffold cluster_reactions Orthogonal Cross-Coupling cluster_products Diverse Molecular Libraries Core 7-Bromo-4-hydroxy-3-iodoquinoline C7-Br C3-I Suzuki Suzuki Coupling (Boronic Acids) Core:c7->Suzuki Less Reactive (Pd Catalysis) Sonogashira Sonogashira Coupling (Alkynes) Core:c3->Sonogashira More Reactive (Pd/Cu Catalysis) Buchwald Buchwald-Hartwig Amination (Amines) Core:c7->Buchwald Products Kinase Inhibitors GPCR Modulators Antiviral Agents Suzuki->Products Sonogashira->Products Buchwald->Products

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-4-hydroxy-3-iodoquinoline and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 7-Bromo-4-hydroxy-3-iodoquinoline, a halogenated quinoline derivative. Due to the limited availability of experimental data for this specific com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of 7-Bromo-4-hydroxy-3-iodoquinoline, a halogenated quinoline derivative. Due to the limited availability of experimental data for this specific compound, this document also presents a detailed analysis of the closely related and more extensively studied precursor, 7-Bromo-4-hydroxyquinoline. This approach offers valuable insights for researchers and professionals in drug development by providing both theoretical data for the target compound and empirical data for a key synthetic analog.

Section 1: Core Profile of 7-Bromo-4-hydroxy-3-iodoquinoline

1.1. Molecular Structure and Properties

The chemical structure of 7-Bromo-4-hydroxy-3-iodoquinoline consists of a quinoline core substituted with a bromine atom at the 7th position, a hydroxyl group at the 4th position, and an iodine atom at the 3rd position.

Table 1: Calculated Molecular Properties of 7-Bromo-4-hydroxy-3-iodoquinoline

PropertyValue
Chemical Formula C₉H₅BrINO
Molecular Weight 350.0 g/mol
Monoisotopic Mass 348.8552 g/mol

Note: These values are calculated based on the elemental composition of the molecule and have not been experimentally verified.

1.2. Proposed Synthesis Workflow

The synthesis of 7-Bromo-4-hydroxy-3-iodoquinoline would likely proceed via the electrophilic iodination of 7-Bromo-4-hydroxyquinoline. A general understanding of this process is crucial for its potential laboratory preparation.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Iodination cluster_2 Step 3: Product Start 7-Bromo-4-hydroxyquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Introduce Reagents Iodinating Agent (e.g., NIS, I₂) in an appropriate solvent Reagents->Reaction Reacts with Product 7-Bromo-4-hydroxy-3-iodoquinoline Reaction->Product Yields

Exploratory

Solubility of 7-Bromo-4-hydroxy-3-iodoquinoline in DMSO and methanol

An In-depth Technical Guide to the Solubility of Halogenated Hydroxyquinolines in DMSO and Methanol, with a Focus on 7-Bromo-4-hydroxy-3-iodoquinoline The solubility of a compound is fundamentally governed by its molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Halogenated Hydroxyquinolines in DMSO and Methanol, with a Focus on 7-Bromo-4-hydroxy-3-iodoquinoline

The solubility of a compound is fundamentally governed by its molecular structure. 7-Bromo-4-hydroxy-3-iodoquinoline is a complex heterocyclic aromatic compound. Its key structural features include:

  • A Quinoline Core: A bicyclic aromatic scaffold containing a nitrogen atom, which can act as a hydrogen bond acceptor and imparts a degree of polarity.

  • A Hydroxyl Group (-OH): This group is crucial for solubility in polar solvents as it can act as both a hydrogen bond donor and acceptor. Its acidic nature also means solubility can be pH-dependent.[1][2]

  • Halogen Substituents (-Br and -I): The bromine and iodine atoms are large and electron-rich, contributing significantly to the molecule's molecular weight and lipophilicity (fat-solubility). This can counteract the hydrophilic nature of the hydroxyl group.

The interplay of the polar hydroxyl group and the large, lipophilic halogenated aromatic system dictates the compound's affinity for different types of solvents.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a vast range of both polar and nonpolar compounds.[3][4][5]

Mechanism of Dissolution

The exceptional solvating power of DMSO for compounds like 7-Bromo-4-hydroxy-3-iodoquinoline stems from several of its properties:

  • High Polarity: The strong S=O dipole in DMSO readily interacts with polar functional groups on the solute.

  • Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to form a stable interaction with the hydroxyl group of the quinoline derivative.[6]

  • Aprotic Nature: Lacking acidic protons, DMSO does not compete with the solute for hydrogen bonding with other solute molecules, which can facilitate the breakdown of the crystal lattice.

For these reasons, DMSO is an excellent choice for preparing high-concentration stock solutions of quinoline-based compounds for in vitro screening and biological assays.[3][7][8]

Inferred Solubility

While specific data for 7-Bromo-4-hydroxy-3-iodoquinoline is unavailable, data for the related compound Clioquinol provides a strong indication of expected solubility. Clioquinol is reported to be highly soluble in DMSO, with values cited as >25 mg/mL, approximately 30 mg/mL, and 55 mg/mL.[9][10][11] Given the structural similarities, it is highly probable that 7-Bromo-4-hydroxy-3-iodoquinoline also exhibits excellent solubility in DMSO.

Solubility Profile in Methanol

Methanol (CH₃OH) is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[12] It is a versatile solvent in pharmaceutical processes, often used in extraction, purification, and formulation.[13][14]

Mechanism of Dissolution

Methanol's ability to dissolve polar compounds arises from:

  • Hydrogen Bonding: The hydroxyl group of methanol can form hydrogen bonds with both the nitrogen atom and the hydroxyl group of the quinoline derivative, facilitating dissolution.

  • Polarity: As a polar solvent, it effectively solvates other polar molecules.

However, compared to DMSO, methanol's solvating power for complex organic molecules can be lower. The energy required to break the hydrogen-bonding network within methanol itself (solvent-solvent interactions) must be overcome by the energy gained from solute-solvent interactions.

Inferred Solubility

Clioquinol is described as being soluble in methanol, although often less so than in DMSO.[9] One source specifies a solubility of 1.5 mg/mL for Clioquinol in methanol.[15] This suggests that while 7-Bromo-4-hydroxy-3-iodoquinoline is expected to be soluble in methanol, it will likely be to a lesser extent than in DMSO. Methanol is suitable for applications where a less aggressive organic solvent is required or for processes like recrystallization.[16]

Comparative Solubility and Data Summary

The following table summarizes the available solubility data for the comparable compound, Clioquinol, providing a benchmark for estimating the solubility of 7-Bromo-4-hydroxy-3-iodoquinoline.

CompoundSolventReported SolubilitySource(s)
Clioquinol DMSO>25 mg/mL[9]
~30 mg/mL[10]
20 mg/mL[15]
55 mg/mL[11]
Clioquinol MethanolSoluble[9]
1.5 mg/mL[15]

This comparison strongly suggests that DMSO is the superior solvent for achieving high concentrations of this class of compound.

Visualizing Solute-Solvent Interactions

The differing abilities of DMSO and methanol to dissolve halogenated hydroxyquinolines can be visualized through their primary molecular interactions.

cluster_0 Fig 1: Interaction in DMSO cluster_1 Fig 2: Interactions in Methanol Solute 7-Bromo-4-hydroxy-3-iodoquinoline (H-bond Donor) DMSO DMSO (Strong H-bond Acceptor) Solute->DMSO Strong H-bond Solute2 7-Bromo-4-hydroxy-3-iodoquinoline (H-bond Donor/Acceptor) Methanol Methanol (H-bond Donor/Acceptor) Solute2->Methanol H-bond Methanol->Solute2 H-bond

Caption: Molecular interactions governing solubility.

Experimental Protocol: Kinetic Solubility Assay

For any novel compound, empirical determination of solubility is essential. The following protocol describes a standard method for assessing kinetic solubility using UV-Vis spectroscopy.[7] This assay is a high-throughput method to quickly assess the solubility of a compound in an aqueous buffer, which is critical for biological testing.[7]

Objective

To determine the concentration at which a compound, dissolved in a DMSO stock, begins to precipitate when diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials
  • 7-Bromo-4-hydroxy-3-iodoquinoline

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Step-by-Step Methodology
  • Prepare Stock Solution:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: A high-concentration stock in a strong organic solvent is necessary to initiate the experiment. DMSO is chosen for its ability to fully solvate the compound.[17]

  • Prepare Serial Dilutions:

    • In a standard 96-well plate, perform serial dilutions of the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

    • Causality: This creates a concentration gradient that will be used to pinpoint the solubility limit.

  • Dilution into Aqueous Buffer:

    • To a new 96-well UV-transparent plate, add 198 µL of PBS (pH 7.4) to each well.

    • Using a multichannel pipette, transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the PBS plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Causality: This step simulates the dilution of a compound into a biological medium. A low final DMSO concentration (typically <1%) is crucial to minimize its effects on the assay and the compound's intrinsic aqueous solubility.[7]

  • Equilibration:

    • Shake the plate for 1-2 hours at room temperature, protected from light.

    • Causality: This allows the solution to reach a state of kinetic equilibrium, where any precipitation that is going to occur has happened.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a microplate reader.

    • Plot the measured absorbance against the nominal concentration of the compound. The concentration at which the absorbance values plateau or deviate from linearity is considered the kinetic solubility limit.

    • Causality: As long as the compound is in solution, absorbance will increase linearly with concentration (Beer-Lambert Law). When the compound precipitates, the concentration of the dissolved species stops increasing, causing the linear relationship to break down.

Workflow Visualization

G A 1. Prepare 10 mM Stock in DMSO B 2. Create Serial Dilutions in DMSO A->B C 3. Dilute 1:100 into Aqueous Buffer (PBS) B->C D 4. Equilibrate (1-2 hours) C->D E 5. Measure Absorbance (UV-Vis Plate Reader) D->E F 6. Plot Absorbance vs. Concentration & Determine Solubility Limit E->F

Caption: Workflow for kinetic solubility determination.

Conclusion and Recommendations

Based on a first-principles analysis and data from structurally analogous compounds, this guide concludes that 7-Bromo-4-hydroxy-3-iodoquinoline is expected to exhibit high solubility in DMSO and moderate solubility in methanol .

  • For Researchers: DMSO is the recommended solvent for preparing high-concentration stock solutions for in vitro assays. Always maintain a final DMSO concentration below 1% in aqueous media to avoid artifacts.

  • For Drug Development Professionals: The poor inherent aqueous solubility suggested by the compound's structure and data from related molecules indicates that formulation strategies (e.g., co-solvents, pH adjustment, or advanced delivery systems) may be necessary for in vivo applications.[7][18]

  • Self-Validating Principle: The provided experimental protocol is a self-validating system. A clear linear relationship followed by a distinct plateau in the absorbance-concentration curve provides high confidence in the determined kinetic solubility limit.

Ultimately, while this guide provides a robust theoretical and practical framework, the empirical determination of solubility using standardized protocols remains the gold standard for any specific compound in a research and development pipeline.

References

  • SlideShare. Methanol as a Versatile Solvent in Drug Formulation. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Purosolv. The Role of Methanol in Pharma-Grade Compound Extraction. [Link]

  • Innovative Applications of DMSO. Innovative Applications of DMSO. [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]

  • Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models | Request PDF. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PubChemLite. 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). [Link]

  • INVENTIVA. Frédéric BELL , Caroline DURAND, Nathalie URBAN Analytical Sciences Group, Medicinal Chemistry, INVENTIVA 50 rue de Dijon, Daix. 21121- France. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

Sources

Foundational

3-Iodo-4-Hydroxyquinoline: A Strategic Scaffold in Medicinal Chemistry

Technical Guide for Drug Discovery & Synthesis Executive Summary The 3-iodo-4-hydroxyquinoline (3-I-4-HQ) scaffold represents a critical "pivot point" in modern heterocyclic medicinal chemistry. While 4-hydroxyquinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Synthesis

Executive Summary

The 3-iodo-4-hydroxyquinoline (3-I-4-HQ) scaffold represents a critical "pivot point" in modern heterocyclic medicinal chemistry. While 4-hydroxyquinolines (4-quinolones) are historically significant as precursors to antimalarials (e.g., chloroquine) and antibiotics (e.g., ciprofloxacin), the specific introduction of an iodine atom at the C3 position unlocks two distinct therapeutic pathways:

  • Direct Therapeutic Utility: Acting as a chemosensitizer that reverses drug resistance in Plasmodium falciparum by modulating transporter proteins.

  • Synthetic Versatility: Serving as a high-reactivity electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of 3-aryl and 3-alkynyl libraries with potent anticancer and antiviral profiles.

This guide details the synthesis, reactivity, and biological applications of 3-I-4-HQ, providing validated protocols and mechanistic insights for researchers.

Chemical Architecture & Tautomerism

Understanding the reactivity of 3-I-4-HQ requires recognizing its tautomeric equilibrium. In solution, the compound exists primarily as the 4-quinolone tautomer, though it is frequently referred to as 4-hydroxyquinoline in synthetic literature.

  • 4-Hydroxy Form (Enol): Favored in basic conditions; O-nucleophilic.

  • 4-Quinolone Form (Keto): Favored in neutral/acidic conditions and in the solid state; N-nucleophilic.

The C3 position is electronically unique. In the parent quinolone, C3 is nucleophilic (enamine-like). However, once iodinated, it becomes a distinct electrophilic site, reversing the polarity (umpolung) relative to the parent ring and enabling cross-coupling chemistry.

Synthesis Strategies

The synthesis of 3-iodo-4-hydroxyquinoline is most efficiently achieved via direct electrophilic halogenation of the parent 4-hydroxyquinoline. While de novo cyclization methods exist (e.g., from 2-iodoanilines), they are often less atom-economical for this specific derivative.

Method A: Electrophilic Iodination (Recommended)

The standard laboratory protocol utilizes N-iodosuccinimide (NIS) or Iodine (


)  in the presence of a base.
  • Reagents: 4-Hydroxyquinoline,

    
    , 
    
    
    
    or NaOH.
  • Solvent: DMF or AcOH/water.

  • Mechanism: The electron-rich enamine character of the C2-C3 bond facilitates attack on the electrophilic iodine species.

Method B: Oxidative Cyclization

For 3-iodo derivatives with complex substitution patterns on the benzene ring, a cyclization approach using 2-iodoaniline and propiolic acid derivatives can be employed, though this is operationally more demanding.

Medicinal Chemistry Applications

A. Antimalarial Resistance Reversal

Resistance to Chloroquine (CQ) is primarily driven by mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT).

  • Mechanism: 3-iodo-4-aminoquinoline derivatives (isosteres of 3-I-4-HQ) have been shown to inhibit the proliferation of CQ-resistant strains.

  • Key Insight: The iodine atom at C3 provides steric bulk and lipophilicity that alters binding to PfCRT, preventing the efflux of the drug from the parasite's digestive vacuole. This "sensitizes" the parasite back to chloroquine therapy.

B. Anticancer Agents (Topoisomerase Inhibition)

The 3-iodo group serves as a gateway to 3-aryl-4-quinolones . These derivatives are potent inhibitors of human Topoisomerase II


, an enzyme critical for DNA replication in rapidly dividing tumor cells.
  • SAR Logic: The 4-quinolone core intercalates into DNA. The 3-aryl substituent (installed via the 3-iodo handle) protrudes into the enzyme's binding pocket, locking the DNA-enzyme cleavage complex and triggering apoptosis.

C. Antimicrobial Potency

Iodination typically enhances the lipophilicity (


) of the quinolone core, improving penetration through bacterial cell walls. 3-iodo-4-hydroxyquinolines exhibit enhanced activity against Gram-positive bacteria (e.g., S. aureus) compared to their non-iodinated parents.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-4-hydroxyquinoline

A high-yield, scalable protocol adapted for laboratory use.

Materials:

  • 4-Hydroxyquinoline (10 mmol, 1.45 g)

  • Iodine (

    
    ) (12 mmol, 3.05 g)
    
  • Potassium Carbonate (

    
    ) (20 mmol, 2.76 g)
    
  • DMF (Dimethylformamide) (20 mL)

  • Sodium Thiosulfate (

    
    ) (sat. aq. solution)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-hydroxyquinoline in 20 mL of DMF.

  • Base Addition: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide/quinolone anion.
    
  • Iodination: Add elemental Iodine (

    
    ) portion-wise over 10 minutes. The solution will darken.
    
  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product is typically less polar than the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of saturated

    
     to quench excess iodine.
    
  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if necessary.
  • Yield: Expect 85–92% of an off-white to pale yellow solid.

Protocol 2: Suzuki-Miyaura Coupling (Derivatization)

Utilizing 3-I-4-HQ as a scaffold for library generation.

Procedure:

  • Combine 3-iodo-4-hydroxyquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Dissolve in Dioxane/Water (4:1) with

    
     (2.0 equiv).
    
  • Heat at 90°C for 12 hours under Argon.

  • Isolate 3-aryl-4-quinolone via extraction and column chromatography.

Visualizations & Pathways

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the parent quinoline to the 3-iodo derivative and its subsequent transformation into bioactive libraries.

SynthesisWorkflow Aniline Aniline (Precursor) GouldJacobs Gould-Jacobs Cyclization Aniline->GouldJacobs HQ 4-Hydroxyquinoline (Scaffold) GouldJacobs->HQ Iodination Iodination (I2 / K2CO3) HQ->Iodination IodoHQ 3-Iodo-4-Hydroxyquinoline (KEY INTERMEDIATE) Iodination->IodoHQ Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) IodoHQ->Suzuki Diversity Point Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) IodoHQ->Sonogashira Diversity Point Antimalarial Antimalarial (Sensitizer) IodoHQ->Antimalarial Direct Activity Anticancer Anticancer (Topoisomerase II) Suzuki->Anticancer Sonogashira->Anticancer

Caption: Synthetic pathway from aniline precursors to 3-iodo-4-hydroxyquinoline and its divergence into medicinal applications.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram details the functional role of each position on the scaffold.

SAR_Logic Core 3-Iodo-4-Quinolone Core Scaffold Pos3 Position 3 (Iodine) - Lipophilic bulk (PfCRT binding) - Electrophile for Pd-coupling - Critical for biological target fit Core->Pos3 Pos4 Position 4 (Carbonyl/OH) - H-bond acceptor/donor - Essential for DNA intercalation - Metal chelation site Core->Pos4 PosN1 Position N1 - Solubility modulation - Alkylation site (PK properties) Core->PosN1 RingA Benzo Ring (Pos 5-8) - Electronic tuning (F, Cl, OMe) - Modulates redox potential Core->RingA

Caption: SAR analysis of the 3-iodo-4-hydroxyquinoline scaffold highlighting functional regions for drug design.

Key Data Summary

Parameter4-Hydroxyquinoline3-Iodo-4-Hydroxyquinoline Medicinal Benefit
LogP (Calc) ~1.2~2.1 Improved membrane permeability for intracellular targets.
Reactivity Nucleophilic at C3Electrophilic at C3 Enables cross-coupling (Suzuki, Heck, Sonogashira).
Bioactivity Weak antibacterialModerate/Potent Enhanced binding to bacterial gyrase and PfCRT.
pKa ~11 (OH), ~2 (NH)Acidified OH Altered H-bonding capability in enzyme pockets.

References

  • Antimalarial Sensitization : Edaye, S., et al. (2016). "3-Iodo-4-aminoquinoline derivative sensitises resistant strains of Plasmodium falciparum to chloroquine."[1] International Journal of Antimicrobial Agents. Link

  • Synthesis & Coupling : Ma, H., et al. (2017).[2] "Transition-metal-free oxidative intermolecular cyclization reaction: synthesis of 2-aryl-4-quinolones." New Journal of Chemistry. Link

  • Antimicrobial Activity : Penteado, F., et al. (2024). "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity." Molecules. Link

  • Scaffold Functionalization : Lassalas, P., et al. (2016). "Structure Activity Relationship of 4-Quinolone-3-Carboxylic Acid Derivatives as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • General Review : Dhiman, P., et al. (2019).[3] "Recent advances in the synthetic and medicinal perspective of quinolones: A review." Bioorganic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 7-Bromo-4-hydroxy-3-iodoquinoline

Introduction: Unlocking the Potential of the 4-Hydroxyquinoline Scaffold The 4-hydroxyquinoline, or 4-quinolone, core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline, or 4-quinolone, core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including antibacterial agents and kinase inhibitors.[1] The ability to selectively introduce diverse substituents onto this heterocyclic system is paramount for the development of new chemical entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for drug development professionals.[3]

This application note focuses on a particularly valuable, yet challenging, substrate: 7-Bromo-4-hydroxy-3-iodoquinoline. This molecule presents a unique opportunity for sequential and site-selective functionalization, owing to the differential reactivity of its two halogen atoms. The primary objective of this guide is to provide researchers with a comprehensive understanding of the mechanistic principles and practical protocols for achieving highly selective Suzuki-Miyaura coupling at the C-3 iodo position, while preserving the C-7 bromo position for subsequent transformations. We will also address the critical role of the 4-hydroxy group and provide protocols for both its unprotected and protected states.

Mechanistic Insights for Achieving Chemoselectivity

A successful and selective Suzuki-Miyaura coupling hinges on a clear understanding of the underlying reaction mechanism and the factors that govern the reactivity of the starting materials.

The Suzuki-Miyaura Catalytic Cycle: A Three-Step Process

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps:[3]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Harnessing Differential Reactivity: The Key to Selectivity

The selective coupling of 7-Bromo-4-hydroxy-3-iodoquinoline at the C-3 position is governed by the well-established reactivity trend of aryl halides in the oxidative addition step: I > Br > Cl.[4] The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve exclusive coupling at the more reactive C-I bond.

The Dual Nature of the 4-Hydroxy Group: Tautomerism and Potential for Interference

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle. In the presence of the base required for the transmetalation step, the hydroxyl group can be deprotonated to form a quinolinate anion. This anion could coordinate to the palladium center, potentially altering its catalytic activity or leading to undesired side reactions.

While some Suzuki-Miyaura couplings can tolerate free hydroxyl groups, literature on related systems, such as 4-halo-3-hydroxyquinoline-N-oxides, suggests that unprotected hydroxyl groups can be detrimental to the reaction's success.[5] Therefore, a prudent approach involves the protection of the 4-hydroxy group, for instance as a methyl ether, to ensure a clean and efficient coupling. This application note will provide protocols for both the unprotected and protected substrate to offer maximum flexibility to the researcher.

Rational Selection of Reaction Parameters

The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand are commonly employed.

  • Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For selective couplings, ligands like triphenylphosphine (PPh₃) are often sufficient. For more challenging couplings, bulkier, electron-rich ligands such as XPhos may be required.

  • Base: A base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific boronic acids and reaction scales.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position (Unprotected Hydroxyl Group)

This protocol should be attempted first, as it is more atom-economical if successful. Success may be substrate-dependent.

Materials:

  • 7-Bromo-4-hydroxy-3-iodoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-4-hydroxy-3-iodoquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-bromo-4-hydroxy-3-arylquinoline.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position with O-Protection

This two-step protocol is recommended if Protocol 1 fails or gives low yields. Methylation is a common and robust protection strategy.

Step 2a: O-Methylation of 7-Bromo-4-hydroxy-3-iodoquinoline

Materials:

  • 7-Bromo-4-hydroxy-3-iodoquinoline

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI) (1.5 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Acetone or DMF

Procedure:

  • Dissolve 7-Bromo-4-hydroxy-3-iodoquinoline in acetone or DMF.

  • Add K₂CO₃ and stir the suspension.

  • Add DMS or MeI dropwise and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization to obtain 7-bromo-3-iodo-4-methoxyquinoline.

Step 2b: Suzuki-Miyaura Coupling of 7-bromo-3-iodo-4-methoxyquinoline

Materials:

  • 7-bromo-3-iodo-4-methoxyquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Follow the procedure outlined in Protocol 1, using 7-bromo-3-iodo-4-methoxyquinoline as the starting material.

  • The reaction may require slightly longer reaction times or higher temperatures (90-100 °C).

  • After workup and purification, the 7-bromo-4-methoxy-3-arylquinoline can be deprotected if the free hydroxyl group is desired in the final product.

Step 2c: Demethylation (Optional)

Deprotection can be achieved using various methods, such as treatment with BBr₃ in dichloromethane or HBr in acetic acid.

Protocol 3: Subsequent Suzuki-Miyaura Coupling at the C-7 Bromo Position

The product from Protocol 1 or 2 (after deprotection, if necessary), 7-bromo-4-hydroxy-3-arylquinoline, can be used as a substrate for a second Suzuki-Miyaura coupling.

Materials:

  • 7-bromo-4-hydroxy-3-arylquinoline

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • XPhos or another bulky, electron-rich ligand (0.1 equivalents)

  • K₃PO₄ (3.0 equivalents)

  • Toluene/Water (10:1)

Procedure:

  • To a Schlenk flask, add the 7-bromo-4-hydroxy-3-arylquinoline (1.0 eq.), the second arylboronic acid (1.5 eq.), Pd₂(dba)₃ (0.05 eq.), XPhos (0.1 eq.), and K₃PO₄ (3.0 eq.).

  • Evacuate and backfill with an inert gas.

  • Add degassed toluene and water.

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C.

  • The C-Br bond is less reactive, so the reaction will likely require a longer duration (12-24 hours) and a more active catalyst system.

  • Monitor the reaction by LC-MS.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Data Presentation and Optimization

For ease of comparison and optimization, the key reaction parameters are summarized below.

ParameterC-3 (Iodo) Coupling (Protocol 1)C-7 (Bromo) Coupling (Protocol 3)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂OToluene/H₂O
Temperature 80-90 °C100-110 °C
Typical Time 2-6 hours12-24 hours

Troubleshooting:

  • Low yield at C-3: Consider using the O-protection strategy (Protocol 2). Alternatively, screen other bases (e.g., Cs₂CO₃, K₃PO₄) and ligands.

  • Reaction stalls: Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.

  • Double coupling observed: Reduce the reaction temperature and time for the first coupling. Use a less active catalyst system if necessary.

  • Low yield at C-7: Increase catalyst and ligand loading. Screen other bulky, electron-rich ligands (e.g., SPhos). Ensure a sufficiently high temperature is reached.

Visualizing the Synthetic Strategy

To further clarify the proposed synthetic route and workflow, the following diagrams are provided.

Suzuki_Miyaura_Selective_Coupling cluster_start Starting Material cluster_step1 Step 1: Selective C-3 Coupling cluster_step2 Step 2: C-7 Coupling SM 7-Bromo-4-hydroxy-3-iodoquinoline P1 Protocol 1/2 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90°C SM->P1 + Aryl-B(OH)₂ Prod1 7-Bromo-4-hydroxy-3-arylquinoline P1->Prod1 P2 Protocol 3 Pd₂(dba)₃/XPhos, K₃PO₄ Toluene/H₂O, 100-110°C Prod1->P2 + Aryl'-B(OH)₂ Prod2 7-Aryl'-4-hydroxy-3-arylquinoline P2->Prod2

Caption: Reaction scheme for the sequential Suzuki-Miyaura coupling.

Experimental_Workflow Start Combine Reactants & Catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

7-Bromo-4-hydroxy-3-iodoquinoline is a highly valuable building block for the synthesis of complex, functionalized 4-quinolone derivatives. The differential reactivity of the iodo and bromo substituents allows for a programmed, sequential introduction of two different aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, researchers can achieve high chemoselectivity for the initial coupling at the C-3 position, followed by a subsequent coupling at the C-7 position. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to leverage this powerful synthetic strategy in their research endeavors.

References

  • Al-Zoubi, R. M., et al. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 18(9), 10737-10749. Available at: [Link]

  • Herden, T., et al. (2021). Setup of 4-Prenylated Quinolines through Suzuki–Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 220-227. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society, 29(10), 2110-2120. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Morken, J. P., et al. (2013). Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, 5(7), 574-581. Available at: [Link]

  • Molnár, J., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5533. Available at: [Link]

  • Stuart, D. R., et al. (2015). Refining boron–iodane exchange to access versatile arylation reagents. Chemical Science, 6(1), 746-750. Available at: [Link]

  • Cardoza, S. (2021). Pd-Catalyzed Sequential Arylation of 7-Azaindoles and Aggregate Induced Emission Profiles of Tetra-aryl 7-azaindoles. 27th CRSI National Symposium in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. Available at: [Link]

Sources

Application

The Strategic Alkynylation of Quinolines at the 3-Position: A Guide to Sonogashira Coupling for Advanced Pharmaceutical Synthesis

Introduction: The Quinoline Core and the Power of C-C Bond Formation The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Power of C-C Bond Formation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of this privileged heterocycle is of paramount importance in drug discovery and development, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic transformations, the construction of carbon-carbon bonds at the 3-position of the quinoline ring offers a particularly powerful strategy for generating novel molecular architectures.

The Sonogashira cross-coupling reaction, a robust and versatile method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, has emerged as a premier tool for the alkynylation of heterocycles.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under relatively mild conditions and tolerates a broad range of functional groups, making it highly amenable to complex molecule synthesis.[3][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful application of Sonogashira coupling reactions at the 3-position of quinolines. We will delve into the mechanistic underpinnings, provide field-proven protocols for both traditional and modern variations of the reaction, and present a comprehensive overview of the substrate scope and expected outcomes.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Coupling

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.

A zerovalent palladium species, often generated in situ from a palladium(II) precatalyst, initiates the primary cycle through oxidative addition to the 3-haloquinoline. This step, which is often rate-limiting, results in the formation of a square planar palladium(II) complex. Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, a copper(I) acetylide is formed. This species is more nucleophilic than the parent alkyne. The key step of transmetalation then occurs, where the acetylide ligand is transferred from the copper to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the 3-alkynylquinoline product and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Haloquinoline pd_complex R-Pd(II)L₂-X (R = 3-Quinolyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex R-Pd(II)L₂-C≡CR' transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 3-Alkynylquinoline cu_catalyst Cu(I)X alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation Terminal Alkyne cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide base Base (Amine) base->alkyne_activation

Figure 1: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

Copper-Free Sonogashira Coupling: A Greener Alternative

While highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). This has spurred the development of copper-free Sonogashira protocols. In these systems, the deprotonation of the terminal alkyne is believed to occur directly on the palladium center after the formation of a π-alkyne complex. While this approach mitigates the risk of homocoupling, it may necessitate the use of specific ligands or more forcing reaction conditions to achieve comparable efficiency to the copper-co-catalyzed counterpart.[2]

Data Presentation: Substrate Scope and Reaction Yields

The Sonogashira coupling at the 3-position of quinolines has been successfully applied to a variety of substituted substrates. The following table summarizes representative examples, showcasing the versatility of this transformation.

3-Haloquinoline SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-chloro-6-methoxyquinolinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60392Al-Tel & Al-Qawasmeh, 2010
3-Bromo-2-chloro-6-methylquinoline4-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60489Al-Tel & Al-Qawasmeh, 2010
3-Bromo-2-chloroquinoline1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF60585Al-Tel & Al-Qawasmeh, 2010
3-Bromo-2-chloro-6-nitroquinoline3-EthynylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF60680Al-Tel & Al-Qawasmeh, 2010
3-Bromo-2-chloroquinolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60395Al-Tel & Al-Qawasmeh, 2010
3-Bromo-2-chloro-6-fluoroquinolineCyclopropylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60488Al-Tel & Al-Qawasmeh, 2010
3-IodoquinolinePhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃DMF1001290(Typical conditions)
3-Bromoquinoline1-OctynePd(PPh₃)₄ / CuIPiperidineToluene80882(Typical conditions)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a traditional palladium/copper co-catalyzed and a copper-free Sonogashira coupling reaction at the 3-position of a model quinoline substrate.

Experimental_Workflow start Start reagent_prep Reagent & Glassware Preparation (Drying & Degassing) start->reagent_prep reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup addition Addition of Reagents (Quinoline, Alkyne, Catalysts, Base, Solvent) reaction_setup->addition heating Reaction Heating & Stirring (Monitor by TLC/LC-MS) addition->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Sonogashira coupling reaction.

Protocol 1: Traditional Palladium/Copper Co-catalyzed Sonogashira Coupling

Reaction: 3-Bromoquinoline with Phenylacetylene

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add 3-bromoquinoline (208 mg, 1.0 mmol) followed by anhydrous, degassed THF (5 mL) and triethylamine (420 µL, 3.0 mmol).

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(phenylethynyl)quinoline.

Protocol 2: Copper-Free Sonogashira Coupling

Reaction: 3-Iodoquinoline with 1-Octyne

Materials:

  • 3-Iodoquinoline (1.0 mmol, 255 mg)

  • 1-Octyne (1.5 mmol, 165 mg, 220 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), PPh₃ (15.7 mg, 0.06 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add 3-iodoquinoline (255 mg, 1.0 mmol) followed by anhydrous, degassed DMF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-octyne (220 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(oct-1-yn-1-yl)quinoline.

Conclusion and Future Outlook

The Sonogashira coupling reaction represents a highly efficient and versatile method for the synthesis of 3-alkynylquinolines, providing a direct route to novel chemical entities with significant potential in drug discovery and materials science. The choice between a traditional copper-co-catalyzed system and a copper-free protocol will depend on the specific substrate, the desired scale of the reaction, and the tolerance of the starting materials to the reaction conditions. As catalyst technology continues to advance, we can anticipate the development of even more active and robust catalytic systems that will further expand the scope and applicability of this powerful transformation in the synthesis of complex quinoline-based molecules.

References

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). A facile access to novel 2-chloro-3-alkynyl-6-substituted-quinolines via Sonogashira cross-coupling reaction. Tetrahedron Letters, 51(49), 6475-6478. [Link]

  • Chen, Y., Markina, N. A., & Larock, R. C. (2009). An efficient, microwave-assisted, one-pot synthesis of indoles under Sonogashira conditions. Tetrahedron, 65(44), 8908–8915. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Mohajer, F., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6989-7019. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Paju, A., Kanger, T., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

  • ResearchGate. (n.d.). Scope of (hetero)aryl alkynes. Conditions: 3‐bromoquinoline (0.5 mmol,.... [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Varma, R. S. (2007). Quinoline: A versatile heterocyclic. Journal of Heterocyclic Chemistry, 44(4), 741-754. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Ezugwu, J. A., Ezeokonkwo, M. A., Okafor, S. N., Godwin-Nwakwasi, E. U., & Ibeanu, F. N. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences, 1-10. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Chemical Communications, (18), 1794-1795. [Link]

Sources

Method

Application Note: Regioselective Iodination of 7-Bromo-4-Quinolinol

Abstract This application note details the regioselective synthesis of 7-bromo-3-iodoquinolin-4(1H)-one (the predominant tautomer of 7-bromo-4-quinolinol) via electrophilic iodination. The 3-iodo-4-quinolone scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of 7-bromo-3-iodoquinolin-4(1H)-one (the predominant tautomer of 7-bromo-4-quinolinol) via electrophilic iodination. The 3-iodo-4-quinolone scaffold is a critical intermediate in medicinal chemistry, serving as a "privileged structure" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex kinase inhibitors and antimalarial agents. This guide provides a robust, scalable protocol using molecular iodine (


) under basic conditions, ensuring exclusive C3-regioselectivity while preserving the C7-bromide handle for orthogonal functionalization.

Introduction & Mechanistic Rationale

The Substrate: Tautomerism and Reactivity

The starting material, 7-bromo-4-quinolinol , exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). In solution and the solid state, the 4-quinolone tautomer predominates.

  • Reactivity Profile: The C3 position of the 4-quinolone ring is highly nucleophilic due to the "vinylogous amide" character. It acts similarly to the

    
    -carbon of an enone or the ortho-position of a phenol.
    
  • Regioselectivity: Electrophilic iodination targets the C3 position exclusively. The C7-bromine atom is deactivated and does not interfere with electrophilic attack at the heterocyclic ring. The C2 position is less reactive toward electrophiles but can be functionalized in subsequent steps.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, facilitated by base-mediated enolization.

  • Deprotonation: A base (e.g.,

    
     or NaOH) deprotonates the N-H or O-H, generating a resonance-stabilized anion (enolate).
    
  • Electrophilic Attack: The electron-rich C3 carbon attacks the electrophilic iodine species (

    
     or hypoiodite).
    
  • Re-aromatization: Loss of a proton restores the quinolone system, yielding the 3-iodo product.

Mechanistic Diagram

Mechanism Substrate 7-Bromo-4-quinolone (Tautomeric Mix) Enolate Resonance Stabilized Anion (Nucleophile) Substrate->Enolate Deprotonation Base Base (K2CO3) Base->Enolate Intermediate C3-Iodo Intermediate Enolate->Intermediate C3 Attack on I+ Iodine Molecular Iodine (I2) (Electrophile) Iodine->Intermediate Product 7-Bromo-3-iodo-4-quinolone Intermediate->Product Proton Transfer

Caption: Mechanistic pathway for the base-mediated C3-iodination of 7-bromo-4-quinolone.

Experimental Protocol

Reagents and Equipment
ReagentRoleEquiv.Notes
7-Bromo-4-quinolinol Substrate1.0Limiting reagent.[1]
Iodine (

)
Iodinating Agent1.1 - 1.2Weigh quickly; sublimes.
Potassium Carbonate (

)
Base2.0Anhydrous preferred.
DMF (N,N-Dimethylformamide) Solvent-Solubilizes the quinolone.
Sodium Thiosulfate (

)
Quench-10% aq. solution to remove excess

.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 7-bromo-4-quinolinol (1.0 g, 4.46 mmol) and Potassium Carbonate (1.23 g, 8.92 mmol).

  • Add DMF (10–15 mL) and stir at room temperature for 10 minutes to ensure deprotonation/dissolution. The solution may turn yellow/orange.

Step 2: Iodination 4. Add Molecular Iodine (


)  (1.25 g, 4.91 mmol) in a single portion or dissolved in a minimal amount of DMF.
5.  Stir the reaction mixture at Room Temperature (20–25°C) .
  • Optimization Note: If reaction is sluggish after 2 hours (check TLC), heat to 45–60°C .
  • Monitor progress by TLC (Eluent: 5-10% Methanol in DCM). The starting material (lower R_f) should disappear, and a less polar product (higher R_f) should appear.

Step 3: Workup and Isolation 7. Once complete (typically 2–4 hours), pour the reaction mixture slowly into 100 mL of rapidly stirring water containing 10 mL of 10% sodium thiosulfate solution.

  • Visual Cue: The brown iodine color should fade to light yellow/white as thiosulfate neutralizes excess iodine.
  • A heavy precipitate will form. Stir for 15 minutes to ensure the solid is free of trapped DMF.
  • Filter the solid using a Buchner funnel/vacuum filtration.
  • Wash the filter cake copiously with Water (3 x 20 mL) to remove inorganic salts and residual DMF.
  • Wash with a small amount of cold Acetone or Diethyl Ether (1 x 5 mL) to assist drying (optional, may dissolve product if not careful).

Step 4: Purification 12. Dry the solid in a vacuum oven at 50°C overnight. 13. Purity Check: The crude product is often >95% pure. If necessary, recrystallize from Ethanol or DMF/Water .

Workflow Diagram

Protocol Start Start: 7-Bromo-4-quinolinol + K2CO3 in DMF AddI2 Add Iodine (1.1 equiv) Stir RT, 2-4 hrs Start->AddI2 Check TLC Check (Complete?) AddI2->Check Heat Heat to 60°C Check->Heat No Quench Pour into H2O + Na2S2O3 (Precipitate forms) Check->Quench Yes Heat->Check Filter Vacuum Filtration Wash with H2O Quench->Filter Dry Dry in Vacuum Oven Yield: 7-Bromo-3-iodo-4-quinolone Filter->Dry

Caption: Operational workflow for the synthesis of 7-bromo-3-iodoquinolin-4(1H)-one.

Characterization & Quality Control

To validate the synthesis, compare the spectral data of the product against the starting material.

TechniqueExpected Observation for Product (3-Iodo)Diagnostic Feature
1H NMR Loss of signal at ~6.0–6.3 ppm.The H-3 proton (doublet in starting material) disappears.
1H NMR Downfield shift of H-2.The H-2 proton (singlet/doublet) shifts downfield due to the adjacent Iodine.
Mass Spec (LC-MS) M+ = 349/351 (Br + I pattern).Characteristic mass increase of ~126 Da (Iodine minus Proton).
Appearance Off-white to pale yellow solid.Distinct from the likely white/beige starting material.

Self-Validating Check:

  • Run a TLC co-spot. The product should be distinct.

  • If the H-3 proton signal persists in NMR, the reaction is incomplete. Increase temperature or add 0.2 equiv more Iodine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Precipitate Product soluble in DMF/Water mix.Reduce DMF volume initially. Dilute with more water during quench. Adjust pH to ~7 with dilute HCl if the solution is too basic (phenolate might be soluble).
Sticky Solid Trapped DMF or impurities.Triturate the solid with Methanol or Diethyl Ether. Recrystallize from Ethanol.
Starting Material Remains Reaction stalled.Heat to 60°C. Ensure

is finely ground/anhydrous.
Regioselectivity Issues Very rare for this scaffold.Confirm structure by 2D NMR (NOESY) if doubt exists. C3 is the only highly reactive nucleophilic site.

Safety Considerations

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Avoid inhalation.
    
  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and work in a well-ventilated hood.

  • Waste: All aqueous waste containing iodides/iodine should be segregated into Halogenated Waste streams.

References

  • Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 2015, 51 , 17744-17747.

  • Sutherland, A., et al. "Iodination of industrially important aromatic compounds using N-iodosuccinimide." Green Processing and Synthesis, 2018, 7 , 477–486.[2]

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61 (10), 2890–2895. (Foundational chemistry of 4-quinolones).

  • PubChem Compound Summary. "7-Bromoquinolin-4-ol." National Center for Biotechnology Information.

Sources

Application

Using 7-Bromo-4-hydroxy-3-iodoquinoline as an intermediate for kinase inhibitors

Abstract This application note details the strategic utility of 7-Bromo-4-hydroxy-3-iodoquinoline as a "linchpin" intermediate in the synthesis of Type I and Type II kinase inhibitors. Specifically targeting the 4-anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 7-Bromo-4-hydroxy-3-iodoquinoline as a "linchpin" intermediate in the synthesis of Type I and Type II kinase inhibitors. Specifically targeting the 4-anilinoquinoline scaffold (common in EGFR, Src, and VEGFR inhibitors), this guide provides validated protocols for the synthesis of the core, followed by a logic-driven roadmap for orthogonal functionalization. By exploiting the reactivity differential between C3-Iodine, C7-Bromine, and C4-Chlorine, researchers can rapidly generate structure-activity relationship (SAR) libraries with high regiocidelity.

Introduction: The Strategic Value of the Scaffold

In kinase drug discovery, the 4-anilinoquinoline core is a privileged scaffold (e.g., Bosutinib, Pelitinib, Neratinib). The specific substitution pattern of 7-Bromo-4-hydroxy-3-iodoquinoline offers a unique "Tri-Vector" modification strategy:

  • C4-Position (Hinge Binding): Converted to a chloride and displaced by anilines to establish the primary H-bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • C3-Position (Gatekeeper/Solubilizing): The highly reactive iodine allows for mild, late-stage introduction of cyano groups (for H-bonding) or Michael acceptors (for covalent inhibition) via Sonogashira or Suzuki couplings.

  • C7-Position (Solvent Front): The less reactive bromine remains intact during C3 functionalization, allowing for subsequent modification to tune physicochemical properties (ADME) without disrupting the core binding mode.

Reactivity Profile & Selectivity

The success of this intermediate relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of the halogens:

  • C3-I: Fastest oxidative addition (Pd-catalyzed).

  • C7-Br: Slower oxidative addition; requires elevated temperatures or specialized ligands if C3-I is present (or can be reacted after C3-I is consumed).

  • C4-Cl: Inert to standard Pd-coupling conditions relative to I/Br; activated for Nucleophilic Aromatic Substitution (

    
    ).
    

Synthesis of the Core Intermediate

The synthesis begins with the construction of the quinoline ring via the Gould-Jacobs reaction, followed by regioselective iodination.

Step 1: Cyclization to 7-Bromo-4-hydroxyquinoline
  • Reagents: 3-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

  • Mechanism: Condensation followed by high-temperature thermal cyclization.

Protocol:

  • Mix 3-bromoaniline (1.0 eq) and DEEM (1.1 eq) and heat to 110°C for 2 hours (ethanol byproduct is distilled off).

  • Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (250°C). Critical: High temperature is required for thermodynamic cyclization.

  • Cool to RT. Dilute with hexane to precipitate the product.[1] Filter and wash with acetone.

  • Yield: Typically 65-75%.

Step 2: Regioselective Iodination (The Key Step)

Direct iodination of the electron-rich 4-hydroxyquinoline occurs preferentially at the C3 position.

Protocol:

  • Dissolve 7-bromo-4-hydroxyquinoline (10 mmol) in DMF (20 mL).

  • Add N-Iodosuccinimide (NIS) (11 mmol, 1.1 eq).

  • Stir at 60°C for 2 hours. Monitor by LCMS (Mass shift: M+H +126 Da).

  • Pour into water (100 mL) and adjust pH to 8 with sat.

    
    .
    
  • Filter the yellow precipitate, wash with water, and dry under vacuum.

  • Product: 7-Bromo-4-hydroxy-3-iodoquinoline.

Activation and Orthogonal Functionalization Workflow

Once the core (Intermediate A ) is synthesized, the workflow diverges based on the target library. The standard route activates the C4-OH to a C4-Cl leaving group.

Step 3: Chlorination (C4 Activation)
  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Safety:

    
     is corrosive and reacts violently with water.
    

Protocol:

  • Suspend Intermediate A (5.0 g) in

    
     (25 mL).
    
  • Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

  • Quenching (Critical): Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia mixture.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Product: 7-Bromo-4-chloro-3-iodoquinoline (Intermediate B ).

Step 4: The Divergent Point (Visualized)

The following diagram illustrates the decision matrix for functionalizing Intermediate B .

G Start 7-Bromo-4-chloro- 3-iodoquinoline (Intermediate B) Route1 Route A: Hinge First (Standard Kinase Route) Start->Route1 Route2 Route B: Gatekeeper First (Sensitive Anilines) Start->Route2 Step1_A Step 1: SnAr (C4) Install Aniline Route1->Step1_A Aniline, H+, Reflux Step1_B Step 1: Pd-Coupling (C3-I) Install Cyano/Alkyne Route2->Step1_B Pd(0), Zn(CN)2 or Alkyne Step2_A Step 2: Pd-Coupling (C3-I) Suzuki/Sonogashira Step1_A->Step2_A Pd(0), Boronic Acid (Selective for I > Br) Step3_A Step 3: Pd-Coupling (C7-Br) Solubilizing Tail Step2_A->Step3_A Pd(II), Ligand, Heat Step2_B Step 2: SnAr (C4) Install Aniline Step1_B->Step2_B Aniline, H+

Caption: Divergent synthesis pathways. Route A is preferred for most kinase inhibitors to establish the core pharmacophore early.

Detailed Protocols for Route A (Hinge First)

This route is preferred because the C4-aniline installation stabilizes the quinoline ring and increases solubility for subsequent Pd-couplings.

Protocol A1: Reaction (Installation of Aniline)
  • Objective: Install the hinge-binding motif.

  • Reagents: 3-Chloro-4-fluoroaniline (Example), Isopropanol (IPA).

  • Dissolve 7-Bromo-4-chloro-3-iodoquinoline (1.0 eq) and the aniline (1.1 eq) in IPA (10 volumes).

  • Heat to reflux for 4–6 hours.

  • Observation: The product usually precipitates as the HCl salt.

  • Cool to RT, filter, and wash with IPA/Ether.

  • Result: 4-Anilino-7-bromo-3-iodoquinoline.

Protocol A2: Chemoselective Suzuki Coupling at C3
  • Objective: Target the "Gatekeeper" region. The C3-Iodine reacts significantly faster than C7-Bromine.

  • Catalyst Choice:

    
     is mild and selective for Aryl-I over Aryl-Br at temperatures < 80°C.
    
  • Charge: Substrate (1.0 eq), Boronic Acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvent: DME/Water (3:1). Degas with Argon.

  • Reaction: Heat to 60-70°C (Do not exceed 80°C to preserve C7-Br).

  • Time: 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Standard aqueous extraction and silica chromatography.

Protocol A3: High-Energy Coupling at C7
  • Objective: Modify the solvent front (solubility tail).

  • Condition Shift: Now that Iodine is gone, we must activate the Bromine.

  • Catalyst:

    
     or XPhos Pd G2 (More active catalysts).
    
  • Charge: C3-substituted product (1.0 eq), Tail-Boronic Acid (e.g., N-methylpiperazine derivative) (1.5 eq),

    
     (3.0 eq), 
    
    
    
    (0.05 eq).
  • Solvent: Dioxane/Water (4:1).

  • Reaction: Heat to 100-110°C (Microwave preferred for 30 mins).

Comparative Data: Halogen Reactivity

The following table summarizes the reaction conditions required to activate each position on the quinoline core, validating the orthogonal strategy.

PositionHalogenReactivity RankPreferred Catalyst SystemTypical Temp (°C)
C3 Iodine1 (Highest)

/

25 - 60
C7 Bromine2 (Medium)

/

80 - 110
C4 Chlorine3 (Lowest*)N/A (Uses

, not Pd)
80 - 100 (Acidic)

*Note: C4-Cl is the most reactive towards nucleophiles (


) but the least reactive towards oxidative addition (Pd) compared to I/Br.

Biological Context: Mapping to the ATP Pocket

Understanding why this intermediate is used requires visualizing the kinase active site.

SAR Hinge Hinge Region (Met793 in EGFR) Gatekeeper Gatekeeper Residue (Thr790) Solvent Solvent Channel (Solubility) Aniline C4-Aniline (H-Bond Donor/Acceptor) Aniline->Hinge Primary Interaction C3_Sub C3-Substituent (CN / Alkyne) C3_Sub->Gatekeeper Steric/Covalent C7_Sub C7-Substituent (Alkoxy / Piperazine) C7_Sub->Solvent ADME Tuning Core Quinoline Core Core->Aniline Core->C3_Sub Core->C7_Sub

Caption: SAR Map. The 3-iodo intermediate allows precise tuning of the Gatekeeper interaction, critical for overcoming T790M resistance in EGFR.

Troubleshooting & Optimization

  • Issue: De-iodination during C4-Chlorination.

    • Cause: Prolonged heating in

      
       can sometimes cause halogen exchange or reduction.
      
    • Fix: Keep reaction time under 3 hours. Add a catalytic amount of

      
       to accelerate the reaction, allowing lower temperatures.
      
  • Issue: Poor Solubility of Intermediate.

    • Fix: Quinoline intermediates are planar and stack efficiently (low solubility). Use DMF or NMP for

      
       reactions if IPA reflux fails.
      
  • Issue: Lack of Selectivity (C3 vs C7 coupling).

    • Fix: Ensure the reaction temperature for the first coupling (C3-I) stays below 65°C. Use electron-poor ligands (like

      
      ) rather than electron-rich ligands (like Buchwald phosphines) for the first step, as electron-rich ligands promote oxidative addition into bromides.
      

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Foundational work on 3-cyano-4-anilinoquinolines).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (The core cyclization methodology).[2][3]

  • Sestelo, J. P., et al. (2010). "Chemoselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews. (Review of I vs Br selectivity in Pd-coupling).

  • Zhang, N., et al. (2000). "Synthesis and SAR of 4-anilino-3-cyano-6-alkoxy-7-substituted quinolines as inhibitors of EGFR." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Data. (2025). "Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline." (General reactivity trends).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for iodination of quinoline scaffolds

Status: Operational Agent: Senior Application Scientist Ticket Topic: Optimizing Reaction Temperature for Iodination of Quinoline Scaffolds Case ID: QUN-IOD-T505 Core Directive: The Thermodynamics of Deactivation Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Optimizing Reaction Temperature for Iodination of Quinoline Scaffolds Case ID: QUN-IOD-T505

Core Directive: The Thermodynamics of Deactivation

Welcome to the technical hub. You are likely here because quinoline iodination is notoriously finicky. Unlike benzene, the quinoline scaffold presents a "bipolar" personality: an electron-deficient pyridine ring fused to a moderately reactive benzene ring.

The Central Conflict: To iodinate via Electrophilic Aromatic Substitution (EAS), you often need acidic conditions to generate a potent electrophile (


). However, acids protonate the quinoline nitrogen (

), creating a quinolinium cation. This cation strongly deactivates the entire system via induction, requiring higher activation energies (i.e., higher temperatures) to force the reaction, which paradoxically increases tar formation and iodine sublimation.

Temperature is not just a dial for speed; it is a selector for the active iodinating species.

Temperature vs. Selectivity Matrix
Temperature ZoneDominant MechanismActive SpeciesRegioselectivityCommon Issues
Ambient (20–25°C) Kinetic Control

/ weak CT-complex
Poor/None (unless activated)No reaction on unactivated scaffolds.
Moderate (60–80°C) Mild EAS

(from NIS/TFA)
C5 / C8 Mixture Incomplete conversion; requires long reaction times.
High (100–140°C) Thermodynamic

(from

/Oxidant)
C8 Favored (often)Iodine sublimation; Tarring; Di-iodination (C5,8).
Extreme (>150°C) Radical/High Energy

or

Polysubstitution Decomposition; Loss of functional groups.

Troubleshooting Guides & FAQs

Scenario A: "I am getting an inseparable mixture of C5- and C8-iodoquinolines."

Diagnosis: This is the classic "Quinoline EAS Trap." The C5 and C8 positions have very similar electron densities in the protonated quinolinium species. At moderate temperatures (60–80°C), the reaction lacks the thermodynamic drive to differentiate them significantly.

The Fix:

  • Shift Mechanism: Switch from standard EAS to a radical-mediated pathway if C3 selectivity is desired, or use N-oxide activation for C8 specificity.

  • Steric Blocking: If C5 is the target, bulky substituents at C4 can sterically hinder C5, pushing selectivity to C8 (and vice versa).

  • Protocol Adjustment:

    • If using NIS/TFA: Lower the temp to 40°C and extend time (48h).

    • If using

      
      /Acid: Increase temp to 120°C. Thermodynamic equilibration often favors the C8 isomer due to peri-interaction relief at the C5 position, though this is substrate-dependent.
      
Scenario B: "My reaction turns into a black tar/polymer."

Diagnosis: You are likely overheating the free base or using an oxidant that is too aggressive (e.g., unmodified nitric acid). Free quinoline can polymerize under oxidative stress.

The Fix:

  • Pre-complexation: Ensure the quinoline is fully protonated or complexed before adding the oxidant. Add TFA or

    
     at 0°C, stir for 15 min, then add NIS/Iodine.
    
  • Temperature Ramping: Do not plunge the flask into a 100°C bath. Ramp from 50°C

    
     80°C 
    
    
    
    100°C, monitoring by LCMS at each stage.
Scenario C: "The iodine is subliming and condensing on the glass, stopping the reaction."

Diagnosis: Molecular iodine (


) sublimes easily at the temperatures required for quinoline functionalization (>80°C).

The Fix:

  • Sealed Tube: Switch to a pressure vial (Q-tube or microwave vial) to keep iodine in the solution phase.

  • Solvent Switch: Use a solvent with a higher boiling point and better iodine solubility, such as Nitrobenzene or 1,2-Dichlorobenzene , though these are harder to remove. Acetic Acid is a standard compromise.

  • The "Sandwich" Condenser: If using reflux, place cotton wool loosely in the top of the condenser to prevent draft-induced sublimation, or use a double-surface condenser.

Validated Experimental Protocols

Protocol 1: Mild C5/C8 Iodination (NIS-Mediated)

Best for: Lab-scale (mg to g), acid-tolerant substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Dissolve Quinoline (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Acid Activation: Add Trifluoroacetic acid (TFA) (1.5 equiv) dropwise at 0°C. Wait 10 mins.

    • Checkpoint: Solution should slightly warm (exothermic protonation).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion.

  • Temperature: Warm to 70°C .

  • Monitoring: Check LCMS at 4 hours.

    • If <50% conversion: Add 0.5 equiv NIS and raise temp to 85°C.

  • Workup: Quench with sat.

    
     (removes iodine color).[1] Extract with EtOAc.[1][2]
    
Protocol 2: High-Efficiency C8 Iodination ( /Oxidant)

Best for: Scale-up, unfunctionalized quinoline.

  • Setup: Sealed pressure tube.

  • Mix: Combine Quinoline (1.0 equiv), Iodine (

    
    ) (0.6 equiv), and Periodic Acid (
    
    
    
    ) (0.2 equiv) or Iodic Acid (
    
    
    ).
  • Solvent: Add Acetic Acid:Sulfuric Acid (95:5 ratio).

  • Temperature: Heat to 110°C for 12 hours.

    • Why: The oxidant recycles the iodide anion (

      
      ) back to 
      
      
      
      , preventing atom waste and maintaining a high concentration of electrophilic iodine.
  • Workup: Pour onto ice/NaOH. Filter precipitate.[2][3][4]

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting conditions based on your specific quinoline substrate and target regiochemistry.

QuinolineIodination Start Start: Quinoline Substrate CheckAct Is the Ring Activated? (e.g., -OMe, -NH2) Start->CheckAct Activated Activated Substrate CheckAct->Activated Yes Deactivated Unactivated / Deactivated CheckAct->Deactivated No MildCond Use NIS / MeCN Temp: 25-50°C Activated->MildCond TargetSelect Target Position? Deactivated->TargetSelect TargetC3 Target: C3 TargetSelect->TargetC3 TargetC5C8 Target: C5 / C8 TargetSelect->TargetC5C8 Radical Radical Pathway (NIS, PIDA, 100°C) TargetC3->Radical AcidEAS Acid Mediated EAS (H2SO4/TFA) TargetC5C8->AcidEAS TempDecision Temp Optimization AcidEAS->TempDecision HighTemp 100-120°C (Thermodynamic) Favors C8 TempDecision->HighTemp MedTemp 60-80°C (Kinetic) Mix C5/C8 TempDecision->MedTemp

Caption: Decision matrix for optimizing reaction conditions based on substrate electronics and regiochemical targets.

Mechanism of Action (The "Why")

Understanding the species at play is critical for troubleshooting. The diagram below illustrates the competition between protonation (deactivation) and iodination.

Mechanism Q Quinoline (Free Base) QH Quinolinium Ion (Deactivated) Q->QH Fast Equilibrium (pK_a ~4.9) H_plus Acid (H+) H_plus->QH Sigma Sigma Complex (High Energy) QH->Sigma Slow Step (RDS) Requires Heat (>80°C) NIS NIS / I2 I_plus Active Electrophile (I+) NIS->I_plus Activation I_plus->Sigma Product Iodoquinoline (C5/C8) Sigma->Product -H+

Caption: Kinetic pathway showing the rate-determining step (RDS) on the deactivated quinolinium species.

References

  • Dutta, U., et al. (2015).[5][6] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[5][6][7] Chemical Communications.[6] Royal Society of Chemistry.

  • Castanet, A.-S., et al. (2002). "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters.

  • O'Boyle, F., et al. (2011). "Regioselective Synthesis of Iodoquinolines." Organic & Biomolecular Chemistry.

  • Soudi, A. A., et al. (2018). "Iodination of Quinoline and Isoquinoline." Journal of Heterocyclic Chemistry. Wiley Online Library.

  • Kiamuddin, M., et al. (1966). "The 5- and 8-iodination of quinoline and some of its derivatives." Pakistan Journal of Scientific and Industrial Research.

Sources

Optimization

Removing unreacted iodine from 7-Bromo-4-hydroxy-3-iodoquinoline product

Technical Support Center: Purification of 7-Bromo-4-hydroxy-3-iodoquinoline Topic: Removal of unreacted Iodine ( ) from 7-Bromo-4-hydroxy-3-iodoquinoline. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Bromo-4-hydroxy-3-iodoquinoline

Topic: Removal of unreacted Iodine (


) from 7-Bromo-4-hydroxy-3-iodoquinoline.
Audience:  Organic Chemists, Process Development Scientists.
Date:  October 26, 2023
Document ID:  TSC-PUR-QN-003[1]

Executive Summary

The persistence of unreacted iodine in 7-Bromo-4-hydroxy-3-iodoquinoline is a common bottleneck in halogenated quinoline synthesis.[1] This impurity manifests as a purple/brown discoloration and can interfere with downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by poisoning the catalyst.[1]

This guide provides a chemically grounded troubleshooting workflow to remove iodine, accounting for the specific solubility profile of the 4-hydroxyquinoline scaffold (amphoteric, poor solubility in non-polar organics).

Part 1: Diagnostic & Initial Assessment[1]

Q1: How do I confirm the discoloration is actually Iodine and not a decomposition product? A: Perform a starch-iodide spot test or a solubility check.

  • Starch Test: Take a small amount of the crude solid (~5 mg), dissolve/suspend in 1 mL ethanol, and add a drop to wet starch paper. A blue/black color confirms free iodine (

    
    ).
    
  • Solubility Check: Wash a small sample with hexanes or chloroform.[1] If the supernatant turns purple/pink but the solid remains off-white/yellow, the color is due to surface-adsorbed iodine (Iodine is highly soluble in

    
    ; the product is not).[1]
    

Q2: Why is the iodine difficult to remove even after a standard aqueous wash? A: The 4-hydroxyquinoline scaffold often facilitates the inclusion of iodine within the crystal lattice or amorphous solid during precipitation.

  • Mechanism: If you quench the reaction by pouring it into water, the product precipitates rapidly, trapping

    
     molecules inside the solid matrix. Aqueous thiosulfate cannot penetrate the solid effectively to reduce the trapped iodine.
    
  • Solution: You must dissolve the product or swell the solid (trituration) to expose the iodine to the reducing agent.

Part 2: Troubleshooting Protocols

Scenario A: The Product is Soluble in Organic Solvent (DCM/Ethyl Acetate)

Use this if your product is fully dissolved in the reaction mixture or can be extracted.

Step-by-Step Protocol:

  • Dilution: Dilute the organic layer with an equal volume of solvent (DCM or EtOAc) to prevent product precipitation during washing.

  • Reduction (The "Thio" Wash):

    • Prepare a 10% w/v Sodium Thiosulfate (

      
      )  aqueous solution.
      
    • Wash the organic layer vigorously for 5–10 minutes.

    • Observation: The organic layer should shift from purple/brown to pale yellow/colorless.

  • The "Sulfur" Trap (Critical):

    • Issue: If your reaction mixture is acidic (common in iodination), thiosulfate can disproportionate into elemental sulfur (

      
      ), which contaminates the product (cloudy yellow precipitate).
      
    • Fix: If pH < 4, use Sodium Bisulfite (

      
      )  or Sodium Sulfite (
      
      
      
      )
      instead of thiosulfate. Sulfite does not produce elemental sulfur in mild acid.
  • Final Polish: Wash with brine, dry over

    
    , and concentrate.
    
Scenario B: The Product is a Precipitate (Heterogeneous Mixture)

Most common for 7-Bromo-4-hydroxy-3-iodoquinoline due to poor solubility in ether/water.[1]

Step-by-Step Protocol (Trituration Method):

  • Filtration: Filter the crude reaction mixture to isolate the solid.

  • The "Swelling" Wash:

    • Do not just wash with water.[1] Water causes the solid to cake, trapping iodine.

    • Resuspend the solid in a mixture of 10% Sodium Thiosulfate (aq) and a water-miscible organic solvent (e.g., Methanol or Acetone) in a 2:1 ratio.

    • Why? The organic solvent partially solubilizes or "swells" the quinoline surface, releasing trapped iodine. The aqueous thiosulfate immediately reduces it to water-soluble iodide (

      
      ).[1]
      
  • Agitation: Stir the slurry vigorously for 30 minutes. The solid should lighten in color.

  • Re-filtration: Filter the solid and wash copiously with water (to remove salts) followed by cold acetone (to dry).

Part 3: Comparative Data & Chemical Logic

Table 1: Selection of Iodine Quenching Agents

Reducing AgentFormulapH StabilityMechanism of ActionBest Use Case
Sodium Thiosulfate

Neutral/Basic

General purpose; non-acidic mixtures.[1]
Sodium Bisulfite

Acidic (pH 2-6)

Acidic reaction mixtures (prevents sulfur formation).[1]
Sodium Sulfite

BasicSimilar to BisulfiteAlkaline workups; avoids sulfur precipitation.[2]

Scientific Rationale (Solubility & Amphoterism): 7-Bromo-4-hydroxy-3-iodoquinoline exhibits amphoterism .[1]

  • High pH (>10): Soluble as the phenolate/enolate anion.

  • Low pH (<3): Soluble as the quinolinium cation.

  • Neutral pH (4-8): Least soluble (Isoelectric point region).[1]

  • Warning: Do not use highly basic quenching washes (like NaOH + Thiosulfate) if you want to keep your product as a solid. It may dissolve and be lost in the aqueous waste.

Part 4: Visualization (Decision Tree)

The following diagram illustrates the logical flow for purifying the product based on its physical state in the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Excess I2) CheckState Physical State of Product? Start->CheckState Soluble Dissolved in Organic Solvent CheckState->Soluble Homogeneous Insoluble Precipitated Solid CheckState->Insoluble Heterogeneous LiquidWash Liquid-Liquid Extraction Wash with 10% Na2S2O3 or NaHSO3 Soluble->LiquidWash Trituration Slurry/Trituration Suspend in MeOH/10% Na2S2O3 (1:2) Insoluble->Trituration CheckColor Organic Layer Color? LiquidWash->CheckColor CheckSolid Solid Color? Trituration->CheckSolid Success1 Phase Separation Dry (Na2SO4) & Concentrate CheckColor->Success1 Pale Yellow/Clear Fail1 Repeat Wash Check pH (Acidic? Use Sulfite) CheckColor->Fail1 Still Purple/Brown Success2 Filter & Wash (Water -> Cold Acetone) CheckSolid->Success2 Off-White/Tan Fail2 Recrystallization (DMF/H2O or EtOH) CheckSolid->Fail2 Dark/Purple Spots Fail1->LiquidWash

Caption: Decision matrix for removing iodine based on product solubility. Blue nodes indicate starting states; Green indicates successful isolation; Red indicates troubleshooting loops.[1]

Part 5: Advanced Purification (Recrystallization)

If washing fails, the iodine is likely co-crystallized. Recrystallization is required.

Protocol:

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended due to the high melting point of the quinoline derivative.

  • Procedure:

    • Dissolve the crude solid in minimum hot DMF (~80°C).

    • Optional: Add a spatula tip of solid sodium bisulfite to the hot solution to reduce any remaining iodine immediately.

    • Slowly add water (anti-solvent) dropwise until turbidity persists.

    • Allow to cool slowly to room temperature, then

      
      .
      
    • Filter the purified crystals.[3][4]

References

  • ChemicalBook. (2023). 7-BROMO-4-HYDROXYQUINOLINE Properties and Suppliers.[1][5][6][7][8][9][10] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10400802, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.[1][7] Retrieved from

  • BenchChem. (2025).[4][9] Technical Support: Purification of Quinoline Derivatives. Retrieved from

  • ResearchGate. (2016). Discussion: Removal of Iodine from Organic Solutions. Retrieved from

  • Org. Process Res. Dev. (2007). Quenching of Iodine and Periodinane Reagents.[2] (General reference on Thiosulfate/Sulfite chemistry). DOI: 10.1021/op700227p.[2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 7-Bromo-4-hydroxy-3-iodoquinoline

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Bromo-4-hydroxy-3-iodoquinoline Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Bromo-4-hydroxy-3-iodoquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-4-hydroxy-3-iodoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in fundamental principles and comparative data from related structures, explaining the causal relationships between the molecule's structure and its spectral signature. We will dissect the expected chemical shifts, coupling constants, and multiplicities, providing the rationale behind these predictions. Furthermore, we will present a robust experimental protocol for acquiring high-quality data and discuss advanced techniques for unambiguous spectral assignment.

Introduction: The Structural Challenge

7-Bromo-4-hydroxy-3-iodoquinoline is a polysubstituted heterocyclic compound. The quinoline core is a prevalent scaffold in numerous biologically active compounds and natural products.[1] The precise characterization of its derivatives is therefore critical for synthesis confirmation, quality control, and understanding structure-activity relationships.

¹H NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. For a molecule like 7-Bromo-4-hydroxy-3-iodoquinoline, with multiple substituents on its aromatic framework, the ¹H NMR spectrum provides a detailed fingerprint of its electronic and steric environment. However, the presence of three distinct substituents—a hydroxyl group and two different halogens—creates a nuanced and potentially complex spectrum. This guide will serve as a roadmap for predicting, acquiring, and interpreting this spectrum.

Molecular Structure and Predicted Proton Environments

To analyze the spectrum, we must first identify the unique proton environments in the molecule. The structure contains four aromatic protons and one hydroxyl proton.

Caption: Structure of 7-Bromo-4-hydroxy-3-iodoquinoline with proton numbering.

The analysis of the spectrum hinges on understanding the electronic effects of the substituents:

  • 4-Hydroxy (-OH): This group is a powerful electron-donating group (EDG) through resonance, increasing electron density on the ring system. This shielding effect is most pronounced at the ortho (C3, C5) and para (C2, C6) positions. It's important to note the tautomeric equilibrium with the 4-oxo form, which can influence the overall electronic structure.[2]

  • 7-Bromo (-Br) & 3-Iodo (-I): Halogens exert a dual influence. They are electron-withdrawing through induction (-I effect) due to their electronegativity, which deshields nearby protons.[3] Simultaneously, they are weakly electron-donating through resonance (+M effect). For heavier halogens like Br and I, anisotropic and steric effects can also play a significant role in determining the final chemical shift of nearby protons.[4][5]

Predictive ¹H NMR Spectral Analysis

Based on these principles and data from analogous quinoline structures[6][7], we can predict the key features of the ¹H NMR spectrum, likely recorded in DMSO-d₆ to clearly observe the hydroxyl proton.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-OH 11.0 - 12.0Broad Singlet (br s)-The hydroxyl proton is acidic and subject to exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, it is expected to be a broad signal at a high chemical shift.[8]
H-2 8.2 - 8.4Singlet (s)-H-2 is adjacent to the electron-withdrawing nitrogen and the C3-Iodo substituent. It has no adjacent protons to couple with, hence it appears as a singlet.
H-8 8.0 - 8.2Doublet (d)J8,6 ≈ 1.5 - 2.5 HzH-8 is ortho to the ring nitrogen, leading to a downfield shift.[7] It is coupled only to H-6 through a four-bond meta-coupling, resulting in a narrow doublet.
H-5 7.8 - 8.0Doublet (d)J5,6 ≈ 8.5 - 9.5 HzThis proton is coupled only to H-6 via a strong three-bond ortho-coupling, giving a clear doublet.
H-6 7.5 - 7.7Doublet of Doublets (dd)J6,5 ≈ 8.5 - 9.5 Hz, J6,8 ≈ 1.5 - 2.5 HzH-6 is split by H-5 (ortho-coupling) into a doublet, and each of those peaks is further split by H-8 (meta-coupling) into a finer doublet, resulting in a dd pattern.[9]

Comparative Spectral Insights

To validate our predictions, we can compare the expected spectrum of our target molecule with simpler, known quinoline derivatives.

  • Comparison with 4-Hydroxyquinoline: The parent 4-hydroxyquinoline shows aromatic protons at approximately δ 8.17 (H-8), 7.97 (H-5), 7.68 (H-7), 7.36 (H-6), and 6.12 (H-3).[10] In our target molecule, the introduction of the C7-Bromo and C3-Iodo groups is expected to cause a general downfield shift for most protons due to their inductive effects. The most dramatic change is the absence of the H-3 signal, which is replaced by iodine, and the absence of the H-7 signal, replaced by bromine.

  • Comparison with 7-Bromo-4-hydroxyquinoline: This compound would be an excellent reference.[11] Compared to it, our target molecule, 7-Bromo-4-hydroxy-3-iodoquinoline, has an additional iodo group at the C3 position. This substitution primarily affects the H-2 proton, likely causing a slight downfield shift and, most importantly, removing any potential coupling to a proton at C3, simplifying the H-2 signal to a singlet.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

A. Sample Preparation

  • Purity Check: Ensure the analyte is of high purity (>95%) to prevent spectral overlap from impurities.

  • Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve the polar analyte and to slow the exchange rate of the -OH proton, making it observable.

  • Concentration: Dissolve 5-10 mg of 7-Bromo-4-hydroxy-3-iodoquinoline in approximately 0.6 mL of DMSO-d₆.[12] The concentration can influence chemical shifts due to intermolecular interactions like π-π stacking.[1][13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

B. NMR Spectrometer Setup (400 MHz Example)

  • Experiment: Standard ¹H acquisition (zg30 on Bruker systems).

  • Spectral Width: -2 to 13 ppm.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be needed if quantitative integration is critical.

  • Number of Scans (NS): 16-32 scans for a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals to determine relative proton ratios and pick peaks to identify their precise chemical shifts.

Advanced Analysis and Troubleshooting

For a complex substitution pattern, definitive assignment often requires more than a simple 1D spectrum.

Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.

  • Signal Overlap: If aromatic signals are crowded, changing to a different solvent like benzene-d₆ can sometimes resolve overlapping peaks due to differential solvent-induced shifts.[7] Alternatively, using a higher-field NMR spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the most powerful tool for confirming proton connectivity. A COSY spectrum would show a cross-peak between H-5 and H-6, and a weaker cross-peak between H-6 and H-8, confirming their coupling relationships. It would also confirm that H-2 is isolated, as it would show no cross-peaks.

    • HSQC/HMBC (Heteronuclear Correlation): To assign protons without ambiguity, HSQC correlates protons to their directly attached carbons, while HMBC shows correlations over 2-3 bonds. These techniques are invaluable for assigning the entire molecular framework.[7]

Conclusion

The ¹H NMR spectrum of 7-Bromo-4-hydroxy-3-iodoquinoline is a rich source of structural information. A predictive analysis based on the electronic and steric properties of its substituents allows for a confident preliminary interpretation. The benzenoid portion of the ring system is expected to display a coupled three-spin system (H-5, H-6, H-8), while the H-2 proton on the pyridine ring should appear as an isolated singlet. The hydroxyl proton's signal will be a key indicator of solvent and purity. For unequivocal proof of structure, this 1D analysis should be complemented by 2D NMR experiments, particularly COSY, to validate the predicted proton-proton connectivities. This guide provides the foundational framework for any researcher undertaking the synthesis and characterization of this or structurally related compounds.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29, 1617-22. Available at: [Link]

  • PMC. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines.
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • UCL. (n.d.). Spin-Spin Coupling.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802.
  • Oregon State University. (n.d.). Analyzing Coupling Constants.
  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3).
  • ChemicalBook. (n.d.). 4-Bromo-7-hydroxyquinoline(181950-60-7) 1H NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-hydroxyquinoline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 7-Bromo-4-hydroxy-3-iodoquinoline

Topic: Mass spectrometry fragmentation patterns of 7-Bromo-4-hydroxy-3-iodoquinoline Content Type: Publish Comparison Guide Executive Summary 7-Bromo-4-hydroxy-3-iodoquinoline is a high-value heterocyclic scaffold, criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 7-Bromo-4-hydroxy-3-iodoquinoline Content Type: Publish Comparison Guide

Executive Summary

7-Bromo-4-hydroxy-3-iodoquinoline is a high-value heterocyclic scaffold, critical in the synthesis of antimicrobial agents and kinase inhibitors. Its structural duality—containing both bromo- and iodo- substituents—makes it a versatile substrate for orthogonal cross-coupling reactions (e.g., Suzuki at C7, Sonogashira at C3). However, this same complexity challenges routine quality control.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. Unlike standard quinolines, the presence of two distinct halogens creates a unique isotopic "fingerprint" and a specific fragmentation hierarchy. We compare its MS profile against structural analogs to establish diagnostic protocols for purity verification and metabolic tracking.

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation data described below, the following LC-MS/MS conditions are recommended. This protocol is designed to maximize ionization efficiency while preventing in-source fragmentation of the labile C-I bond.

Methodology:

  • Platform: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvents:

    • Phase A: Water + 0.1% Formic Acid (Proton source).[1]

    • Phase B: Acetonitrile (Aprotic, enhances desolvation).

  • Stationary Phase: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).

Critical Parameters:

Parameter Setting Rationale
Capillary Voltage 3.0 - 3.5 kV Sufficient for ionization without inducing discharge.
Cone Voltage 20 - 30 V Crucial: Keep low to prevent premature loss of Iodine (in-source fragmentation).
Source Temp 120°C Moderate heat prevents thermal degradation of the C-I bond.
Desolvation Gas 800 L/hr (N2) High flow ensures stable spray for hydrophobic halo-quinolines.

| Collision Energy | Ramp 10-40 eV | Required to observe sequential loss of I• and CO.[2][3][4] |

Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH Dissolution) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+ Mode, 3.5kV) LC->ESI Elution MS1 MS1 Scan (Isotope Check) ESI->MS1 Ionization MS2 MS2 Fragmentation (CE Ramp 10-40eV) MS1->MS2 Precursor Selection Data Data Analysis (Mass Defect/Pattern) MS2->Data Spectra Gen

Caption: Step-by-step LC-MS/MS workflow optimized for labile halogenated quinolines.

Fragmentation Analysis: The "Deep Dive"
2.1 Parent Ion & Isotopic Fingerprint

The molecular formula is


 .
  • Monoisotopic Mass (

    
    ):  ~348.86 Da.
    
  • Observed

    
    :  349.87 (100%) and 351.87 (98%).
    

Diagnostic Feature: The 1:1 doublet is the primary identification marker.

  • Bromine (

    
    ):  Natural abundance is ~50:50, creating two peaks of nearly equal height separated by 2 Da.
    
  • Iodine (

    
    ):  Monoisotopic.[5] It adds mass but does not split the peak further.
    
  • Note: If the ratio deviates significantly from 1:1, suspect interference or dechlorination/debromination artifacts.

2.2 Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable "stripping" mechanism governed by bond dissociation energies (C-I < C-Br < C-C).

  • Primary Fragmentation (Loss of Iodine): The C-I bond is the weakest link. The most abundant fragment arises from the homolytic cleavage of the Iodine radical (

    
    ) or heterolytic loss of HI.
    
    • Transition:

      
      
      
    • Loss: -127 Da (

      
      ).
      
    • Insight: The retention of the Br pattern (223/225 doublet) in this fragment confirms that Iodine was lost while Bromine remains attached.

  • Secondary Fragmentation (Ring Contraction): Following the loss of Iodine, the resulting radical cation typically undergoes CO expulsion, a hallmark of 4-hydroxyquinolines (which exist as 4-quinolones in the gas phase).

    • Transition:

      
      
      
    • Loss: -28 Da (CO).

    • Mechanism:[1][4] Keto-enol tautomerism allows for the ejection of carbonyl CO, often triggering ring contraction to an indole-like species.

  • Tertiary Fragmentation (Loss of Bromine): At high collision energies (>35 eV), the Bromine atom is finally ejected.

    • Transition:

      
      
      
    • Loss: -79/81 Da (

      
      ).
      
    • Result: A non-halogenated hydrocarbon fragment (likely a dehydro-indole derivative).

Fragmentation Pathway Diagram

FragPathway Parent Parent Ion [M+H]+ m/z 350 / 352 (1:1 Ratio) Frag1 Fragment 1 [M+H - I•]+ m/z 223 / 225 Parent->Frag1 Loss of I• (-127) Frag2 Fragment 2 [M+H - I• - CO]+ m/z 195 / 197 Frag1->Frag2 Loss of CO (-28) Frag3 Core Scaffold [M+H - I• - CO - Br•]+ m/z 116 Frag2->Frag3 Loss of Br• (-79/81)

Caption: Sequential fragmentation cascade showing the hierarchy of leaving groups (I > CO > Br).

Comparative Analysis: Diagnostic Utility

This section compares 7-Bromo-4-hydroxy-3-iodoquinoline against its most common structural alternatives (precursors or analogs). This comparison validates why specific ions are diagnostic for the 3-iodo variant.

Feature7-Bromo-4-hydroxy-3-iodoquinoline (Target)7-Bromo-4-hydroxyquinoline (Precursor)7-Bromo-4-hydroxy-3-chloroquinoline (Analog)
Parent Ion (

)
350 / 352 224 / 226258 / 260
Isotopic Pattern 1:1 Doublet (Br only)1:1 Doublet (Br only)Complex Multi-peak (Br + Cl interplay)
Primary Loss -127 (Iodine) -28 (CO)-36 (HCl) or -28 (CO)
Base Peak (MS2) 223 / 225 196 / 198222 / 224
Diagnostic Value High. The "Silent" Iodine loss (-127) is unmistakable.Moderate. Overlaps with many quinoline metabolites.High. Distinctive Cl isotope pattern (3:1) assists ID.

Performance Insight:

  • Vs. Precursor: The target molecule is easily distinguished by the mass shift of +126 Da. However, if the synthesis is incomplete, the precursor will appear as a fragment ion (

    
     224) in the target's spectrum only if in-source fragmentation occurs.
    
  • Vs. Chloro-Analog: The Iodo- analog is significantly more labile. In MS/MS, the Iodo- compound will fragment at lower collision energies (10-15 eV) compared to the Chloro- analog (>20 eV), making it more sensitive but also more prone to signal loss if source parameters are too harsh.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Mass spectrometry of quinoline alkaloids." Journal of Mass Spectrometry. (General fragmentation rules for quinoline scaffolds).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Protocols for optimizing ESI parameters for labile compounds).
  • PubChem. (2024). "7-Bromo-4-hydroxyquinoline-3-carboxylic acid Data." National Library of Medicine. (Structural analog data used for fragmentation inference).

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validation

Comparative Guide: FTIR Characterization of 7-Bromo-4-hydroxy-3-iodoquinoline

Topic: FTIR Absorption Bands for 7-Bromo-4-hydroxy-3-iodoquinoline Content Type: Publish Comparison Guide Executive Summary & Structural Context 7-Bromo-4-hydroxy-3-iodoquinoline is a critical halogenated heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for 7-Bromo-4-hydroxy-3-iodoquinoline Content Type: Publish Comparison Guide

Executive Summary & Structural Context

7-Bromo-4-hydroxy-3-iodoquinoline is a critical halogenated heterocyclic scaffold, widely utilized as an intermediate in the synthesis of antimicrobial agents (e.g., clioquinol analogues), anticancer drugs, and ligands for metal coordination.[1]

For researchers and process chemists, the primary challenge in characterizing this molecule lies in:

  • Tautomeric Ambiguity: Distinguishing between the 4-hydroxy (enol) and 4-quinolone (keto) forms, which drastically alters the FTIR profile.

  • Halogen Verification: Confirming the successful introduction of iodine at the C3 position while retaining the bromine at C7.

This guide provides a definitive FTIR comparison between the starting material (7-Bromo-4-hydroxyquinoline ) and the iodinated product, establishing a self-validating spectral fingerprint for quality control.

Tautomeric Equilibrium: The "Hidden" Carbonyl

Before analyzing specific bands, it is scientifically imperative to address the physical state of the molecule. In the solid state (KBr pellet or ATR), 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolone (keto) tautomer.

  • Implication: You will not observe a sharp, free O-H stretch (~3550 cm⁻¹). Instead, you will see a broad N-H stretch and a strong Carbonyl (C=O) peak.

  • Spectral Signature: The presence of a strong band at 1630–1650 cm⁻¹ confirms the quinolone structure.

Comparative FTIR Data: Precursor vs. Product

The following table contrasts the spectral features of the precursor (7-Bromo-4-hydroxyquinoline) with the target product.

Functional GroupMode of VibrationPrecursor (7-Bromo-4-hydroxyquinoline)Product (7-Bromo-4-hydroxy-3-iodoquinoline)Diagnostic Shift / Note
N-H / O-H Stretching (Intermolecular H-bond)3200–2800 cm⁻¹ (Broad, Multi-band)3150–2850 cm⁻¹ (Broad)Remains broad due to dimerization; slight shift due to steric bulk of Iodine.
C=O[2] (Quinolone) Stretching1635 ± 10 cm⁻¹ (Strong)1625 ± 10 cm⁻¹ (Strong)Key Indicator: Iodine (heavy atom) often induces a slight redshift (5–10 cm⁻¹) via electronic effects.
C=C (Aromatic) Ring Stretching1600, 1580, 1470 cm⁻¹1590, 1570, 1460 cm⁻¹Minor shifts; intensity changes due to symmetry breaking.
C3-H In-plane Bending~1210–1230 cm⁻¹ ABSENT Validation Point: Disappearance of the C3-H bending mode confirms substitution.
C-O Stretching~1150 cm⁻¹~1145 cm⁻¹Overlaps with fingerprint modes; less diagnostic than C=O.
C-Br Stretching570–600 cm⁻¹ 570–600 cm⁻¹ Retained. Confirms the 7-bromo moiety is intact.
C-I StretchingABSENT ~480–510 cm⁻¹ New Band: Often weak/medium; appears in the far-fingerprint region.
Detailed Band Analysis & Mechanistic Insight
A. The Carbonyl Region (1650–1600 cm⁻¹)

The most reliable confirmation of the core structure is the C=O stretch .

  • Mechanism: The iodine atom at position 3 is electron-withdrawing (inductive) but also polarizable. In the quinolone system, this substituent perturbs the conjugation of the enaminone system (

    
    ).
    
  • Observation: Expect a high-intensity peak at ~1625 cm⁻¹ . If this peak is missing and a sharp OH is seen >3500 cm⁻¹, the sample may be in a non-polar solvent or trapped in the enol form (rare in bulk solid).

B. The Fingerprint Region (Loss of C3-H)

In the precursor, the C3 position holds a hydrogen atom. The in-plane C-H bending vibration typically appears near 1220 cm⁻¹ .

  • Validation: Overlay the spectra. The disappearance of the specific band associated with C3-H is a negative proof of iodination.

  • Positive Proof: The appearance of a new, lower-frequency band near 500 cm⁻¹ (C-I stretch) provides positive proof, though this often requires a spectrometer capable of scanning below 600 cm⁻¹ with high sensitivity.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 7-Bromo-4-hydroxy-3-iodoquinoline via electrophilic aromatic substitution and validate using FTIR.

Reagents:
  • 7-Bromo-4-hydroxyquinoline (1.0 eq)

  • Iodine (

    
    ) (1.1 eq)
    
  • Potassium Iodide (KI) (2.5 eq)

  • Sodium Hydroxide (NaOH) (2M aq. solution)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology:
  • Solubilization: Dissolve 7-Bromo-4-hydroxyquinoline in 2M NaOH (10 mL/g). The solution will turn clear/yellowish as the phenolate/quinolonate anion forms.

    • Why? The anion is far more electron-rich, activating the C3 position for electrophilic attack.

  • Iodination: Prepare a solution of

    
     and KI in water (Lugol’s solution equivalent). Add this dropwise to the stirred quinoline solution at room temperature.
    
    • Visual Cue: The dark iodine color should fade rapidly upon addition, indicating consumption of

      
      .
      
  • Precipitation: Stir for 1–2 hours. The iodinated product is less soluble and may begin to precipitate.

  • Neutralization: Acidify the mixture dropwise with glacial acetic acid to pH ~5–6.

    • Critical Step: This protonates the intermediate, forcing the precipitation of the target 3-iodo-4-quinolone.

  • Purification: Filter the solid, wash extensively with water (to remove KI and inorganic salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • FTIR Validation: Dry the solid completely (moisture masks the OH/NH region). Record the spectrum and check for the 1625 cm⁻¹ shift and loss of C3-H bands .

Workflow Visualization

G Start Precursor: 7-Bromo-4-hydroxyquinoline Step1 Activation: Dissolve in NaOH (Forms Anion) Start->Step1 Deprotonation Step2 Iodination: Add I2 / KI (Electrophilic Subst. at C3) Step1->Step2 C3 Attack Step3 Isolation: Acidify (AcOH) -> Filter Step2->Step3 Precipitation Validation FTIR Validation: 1. Check C=O Shift (~1625) 2. Confirm Loss of C3-H Step3->Validation Dry & Analyze

Caption: Logical workflow for the synthesis and FTIR validation of 7-Bromo-4-hydroxy-3-iodoquinoline.

References
  • Tautomerism in 4-Quinolones

    • Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[3][4][5]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General FTIR of Quinoline Derivatives

    • Title: Infrared Spectra of Some Common Functional Groups (Aromatics & Amines).[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Iodination Protocols for Quinolines

    • Title: Synthesis of 6-bromo-4-iodoquinoline (Methodology Analog).
    • Source:
    • URL:[Link]

  • Biological Activity & Scaffold Importance

    • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Reactivity of 3-Iodo vs. 3-Bromo Quinoline Derivatives

Executive Summary In the functionalization of the quinoline scaffold—a privileged structure in antimalarial, antiviral, and anticancer therapeutics—the choice between 3-iodoquinoline and 3-bromoquinoline is rarely arbitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the quinoline scaffold—a privileged structure in antimalarial, antiviral, and anticancer therapeutics—the choice between 3-iodoquinoline and 3-bromoquinoline is rarely arbitrary. It is a strategic decision balancing reactivity kinetics against stability and cost .[1]

  • 3-Iodoquinoline is the high-performance candidate.[1] It exhibits superior reaction rates in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) due to a weaker C–I bond, enabling transformations at lower temperatures or with lower catalyst loadings.[2] It is the reagent of choice for late-stage functionalization or when site-selectivity is required in poly-halogenated systems.

  • 3-Bromoquinoline is the workhorse.[1] It is significantly more stable, cheaper to manufacture on a multi-gram scale, and sufficiently reactive for most standard coupling protocols, provided that active phosphine ligands (e.g., SPhos, XPhos) are employed.[2]

This guide provides a technical deep-dive into the mechanistic differences, synthesis protocols, and experimental data to support your selection process.

Mechanistic Underpinnings: The C–X Bond

The divergent reactivity of these two derivatives is rooted in the bond dissociation energy (BDE) of the carbon-halogen bond at the 3-position. Unlike the 2- and 4-positions of quinoline, which are electron-deficient and susceptible to nucleophilic aromatic substitution (


), the 3-position behaves electronically like a standard phenyl ring but is slightly deactivated.
Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in most Pd(0)/Pd(II) catalytic cycles involving unactivated aryl halides is the oxidative addition of the Ar–X bond to the Pd(0) center.

Property3-Iodoquinoline3-BromoquinolineMechanistic Implication
Bond Length (C–X) ~2.10 Å~1.85 ÅLonger bond = weaker orbital overlap.
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molC–I breaks significantly faster than C–Br.[1]
Oxidative Addition Rate


(Reference)
Iodide insertion is often diffusion-controlled; Bromide requires thermal activation.
Lability of Pd(II)-X HighModerateIodide is a better leaving group, facilitating cationic Pd pathways if needed.
Visualization of the Catalytic Landscape

The following diagram illustrates the energy barrier difference in the oxidative addition step, which dictates the reaction conditions (temperature/ligand).

CatalyticCycle cluster_pathways Oxidative Addition Energy Barrier Pd0 Pd(0)L2 (Active Catalyst) Iodo_TS TS: [L2Pd---I-Ar] Low Activation Energy (Fast, Room Temp) Pd0->Iodo_TS + 3-Iodoquinoline Bromo_TS TS: [L2Pd---Br-Ar] High Activation Energy (Slow, Requires Heat) Pd0->Bromo_TS + 3-Bromoquinoline PdII_I L2Pd(Ar)I Oxidative Adduct Iodo_TS->PdII_I PdII_Br L2Pd(Ar)Br Oxidative Adduct Bromo_TS->PdII_Br Transmetalation Transmetalation (Rate Limiting for Iodides?) PdII_I->Transmetalation Fast PdII_Br->Transmetalation Moderate

Caption: Comparative oxidative addition pathways. The blue path (Iodo) requires significantly less activation energy than the red path (Bromo).

Comparative Performance Data

The following data summarizes typical yields and conditions for a standard Suzuki-Miyaura coupling (Phenylboronic acid,


, 

, Toluene/EtOH).
Parameter3-Iodoquinoline3-BromoquinolineAnalysis
Temperature 25°C - 60°C80°C - 110°CIodides couple under mild conditions; Bromides often require reflux.
Time to Completion 1 - 4 Hours8 - 24 HoursIodides offer higher throughput for library synthesis.[1]
Catalyst Loading 0.5 - 1.0 mol%3.0 - 5.0 mol%Iodides are more atom-economical regarding precious metals.
Ligand Requirement Standard (

)
Bulky/Electron-Rich (e.g., SPhos, XPhos)Bromides often fail with simple

if the substrate is sterically crowded.[2]
Yield (Unoptimized) 85 - 95%60 - 80%Bromides suffer from protodehalogenation side reactions at high temps.

Case Study: Site-Selective Coupling

The true power of the reactivity difference is revealed in dihalogenated systems .[1] If a researcher needs to functionalize position 3 and position 5 sequentially, using a 3-bromo-5-iodoquinoline scaffold allows for "programmed synthesis."

Experiment: Suzuki coupling of 3-bromo-5-iodoquinoline with 1.0 eq of Phenylboronic acid.

  • Result: >95% yield of 3-bromo-5-phenylquinoline .

  • Mechanism: The Pd(0) catalyst selectively inserts into the C–I bond (Position 5) while leaving the C–Br bond (Position 3) intact. The C–Br bond can then be activated in a second step using a more active catalyst system (e.g.,

    
     + 
    
    
    
    ) and higher temperatures.[2]

Experimental Protocols

Synthesis of 3-Iodoquinoline (Via Sandmeyer)

Direct iodination of quinoline is poor. The most reliable route is via the amine.

Reagents: 3-Aminoquinoline,


, 

,

.[2]
  • Diazotization: Dissolve 3-aminoquinoline (10 mmol) in 15%

    
     (20 mL). Cool to 0–5°C. Add 
    
    
    
    (1.2 eq) solution dropwise, maintaining temperature <5°C. Stir for 30 min.
  • Iodination: Dissolve

    
     (2.0 eq) in water (10 mL). Add the diazonium salt solution slowly to the KI solution with vigorous stirring. (Caution: Nitrogen gas evolution).[1]
    
  • Workup: Stir at room temperature for 2 hours, then heat to 60°C for 30 min to ensure decomposition of diazonium species. Basify with

    
     to pH 9.[1]
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with saturated

    
     (to remove free iodine) and brine.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Self-Validation Check: Product should be a light yellow solid.[1]

      
       NMR should show a singlet/doublet at ~9.0 ppm (H2) and ~8.5 ppm (H4).[2][1]
      
Synthesis of 3-Bromoquinoline (Direct Bromination)

Bromides are robust enough to be made via electrophilic substitution under forcing conditions.

Reagents: Quinoline,


, Pyridine, 

(or DCE).[2]
  • Complex Formation: Dissolve Quinoline (10 mmol) in

    
    . Add Pyridine (1.1 eq).[1]
    
  • Bromination: Add

    
     (1.1 eq) dropwise at reflux.[1] (Note: This often produces a mixture of 3-bromo and 3,6-dibromo products if not controlled).
    
  • Alternative (High Purity): Use the hydrochloride salt of quinoline and treat with bromine in nitrobenzene at 180°C.

  • Self-Validation Check: 3-Bromoquinoline is a colorless oil that may darken upon standing.[1] Distinctive Mass Spec signal: 1:1 ratio of M and M+2 peaks (79Br/81Br).[1]

Strategic Decision Matrix

When should you use which? Use the following logic flow to determine the best starting material for your campaign.

DecisionMatrix Start Start: Functionalizing Quinoline C-3 Q1 Is the Quinoline ring already substituted elsewhere? Start->Q1 Q2 Are there other halogens (Cl, Br) present? Q1->Q2 Yes Q3 Is the coupling partner thermally unstable? Q1->Q3 No Q2->Q3 No Result_I USE 3-IODOQUINOLINE (Selectivity/Mild Conditions) Q2->Result_I Yes (Need Selectivity) Q3->Result_I Yes (Sensitive Boronic Acid) Result_Br USE 3-BROMOQUINOLINE (Cost/Stability) Q3->Result_Br No (Robust Substrate)

Caption: Decision tree for selecting the optimal halogenated precursor.

References

  • Mechanistic Studies on Oxidative Addition: Alcazar-Roman, L. M., & Hartwig, J. F. (2002).[2] Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2.[1] Organometallics, 21(3), 491-502.[2]

  • Reactivity of Quinoline Halides: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (General Reference for Quinoline reactivity patterns).

  • Selective Coupling Protocols: Handy, S. T., & Zhang, Y. (2006).[2][1] The selective coupling of dihaloheterocycles.[1] Synthesis, 2006(22), 3883-3886.[2] (Demonstrates I > Br selectivity).

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003).[2][1] Bond dissociation energies of organic molecules.[1][3][4] Accounts of Chemical Research, 36(4), 255-263.[2]

  • Synthesis of 3-Iodoquinoline: Cacchi, S., et al. (1996).[2] Palladium-catalyzed reaction of aryl iodides with alkynes.[1] Journal of Organic Chemistry. (Describes 3-iodoquinoline usage and synthesis context).

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of Halogenated Quinolines

Welcome, researchers and drug development professionals. In the landscape of pharmaceutical analysis, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. In the landscape of pharmaceutical analysis, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Halogenated quinolines, a scaffold of significant interest due to its prevalence in compounds with antibacterial, antiprotozoal, and other therapeutic activities, presents unique analytical challenges.[1][2] The diversity in halogenation patterns (F, Cl, Br, I), substitution positions, and the inherent basicity of the quinoline nitrogen demand a nuanced approach to purity analysis by High-Performance Liquid Chromatography (HPLC).

The separation of structurally similar isomers and dehalogenated impurities can be particularly challenging, often requiring meticulous method development.[3][4] This guide is designed to move beyond mere protocols; it aims to provide a comparative analysis of the primary HPLC methodologies, grounded in the physicochemical principles that govern separation. We will explore the causality behind our choices, empowering you to select and develop methods that are not only effective but also scientifically sound and self-validating.

The Analytical Challenge: Understanding Halogenated Quinolines

The core analytical difficulty stems from the subtle yet significant physicochemical differences between the main compound and its potential impurities, which may include:

  • Positional Isomers: Halogen substitution at different points on the quinoline ring.

  • Dehalogenated Impurities: The parent quinoline or intermediates lacking one or more halogen atoms.

  • Over-halogenated Species: Products with additional halogen atoms.

  • Degradation Products: Formed during synthesis or storage.

These species often share very similar molecular weights and polarities, making their separation by conventional techniques difficult.[5] The basic nitrogen atom (pKa typically 4.5-5.5) means that the analyte's charge state is highly dependent on mobile phase pH, directly impacting retention and peak shape.[5]

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most common starting point for the analysis of moderately polar to non-polar compounds like halogenated quinolines.[6][7] The separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.

The "Why": Mechanistic Choices in RP-HPLC

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): This is the default choice due to its high hydrophobicity, which provides strong retention for the aromatic quinoline core. It is excellent for general-purpose screening.[6]

    • Phenyl-Hexyl: This phase offers alternative selectivity. The phenyl groups can induce π-π interactions with the aromatic quinoline ring system. This can be particularly effective in resolving positional isomers or separating compounds where simple hydrophobicity differences are minimal. A published method for halogenated 8-hydroxyquinolines successfully utilized a phenyl-silica column.[8]

  • Mobile Phase pH Control: This is the most critical parameter. To ensure consistent retention and sharp, symmetrical peaks for a basic compound like a quinoline, the mobile phase pH must be controlled with a buffer. The rule of thumb is to set the pH at least 2 units below the analyte's pKa.[5] For quinolines (pKa ≈ 4.9), a pH of 2.5-3.0 ensures the nitrogen is consistently protonated (cationic), preventing peak tailing caused by interactions with residual acidic silanols on the silica backbone. Acidic modifiers like phosphoric acid or formic acid are commonly used.[7][9]

Experimental Protocol: General RP-HPLC Method
  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions until a stable baseline is achieved (typically 10-20 column volumes).

  • Standard Preparation: Accurately weigh and dissolve the halogenated quinoline reference standard in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a concentration of ~1 mg/mL (stock). Prepare working standards (e.g., 50 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation: Dissolve the sample to be tested in the same diluent as the standard to a similar nominal concentration. Filter through a 0.45 µm syringe filter to remove particulates.[6]

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 10% B over 1 minute; hold at 10% B for 2 minutes for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 280-295 nm, determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (diluent), followed by replicate injections of the standard to confirm system suitability (checking for consistent retention times, peak area, and tailing factor). Inject the sample(s).

  • Data Processing: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., 0.1% H3PO4 in H2O/ACN) P2 Prepare Standard & Sample (~50 µg/mL) P3 Filter Sample (0.45 µm Syringe Filter) A1 Equilibrate C18 Column P3->A1 A2 Inject Blank, Standards, & Sample A1->A2 A3 Run Gradient Elution A2->A3 D1 Detect by UV A3->D1 D2 Integrate Chromatogram D1->D2 D3 Calculate % Purity D2->D3

Caption: Standard workflow for RP-HPLC purity analysis.

Method 2: Enhancing Retention & Peak Shape - Ion-Pair RP-HPLC

For more polar halogenated quinolines or when standard RP-HPLC fails to provide adequate retention or results in poor peak shape, Ion-Pair Chromatography (IPC) is a powerful alternative.[10] This technique is particularly useful for basic compounds that remain challenging to analyze even with pH control.

The "Why": Mechanistic Choices in IP-RP-HPLC

  • The Ion-Pairing Mechanism: IPC introduces an "ion-pairing reagent" into the mobile phase.[11] For cationic analytes like protonated quinolines, an anionic reagent (e.g., an alkyl sulfonate) is used. There are two prevailing theories for the mechanism:

    • Mobile Phase Pairing: The reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This neutral complex has a much stronger affinity for the non-polar stationary phase, leading to increased retention.[10]

    • Stationary Phase Modification: The hydrophobic tail of the ion-pair reagent adsorbs onto the C18 surface, creating a dynamic ion-exchange layer. The charged head group is oriented towards the mobile phase, allowing it to retain the oppositely charged analyte via electrostatic interactions.

Regardless of the precise mechanism, the outcome is improved retention and often sharper peaks for ionic species on a standard reversed-phase column.[12][13]

  • Reagent Selection: Alkyl sulfonates (e.g., sodium 1-hexanesulfonate) are common choices for basic compounds. The length of the alkyl chain influences the hydrophobicity of the ion pair; a longer chain will increase retention.

Experimental Protocol: IP-RP-HPLC Method
  • System Dedication: It is crucial to dedicate an HPLC system and column to ion-pair methods. The reagents are notoriously difficult to wash out completely and can affect future analyses.

  • Mobile Phase Preparation: Accurately prepare the aqueous mobile phase containing the buffer (e.g., phosphate) and the ion-pairing reagent (e.g., 5 mM sodium 1-hexanesulfonate). Adjust pH as needed. This step is critical for reproducibility.

  • Standard and Sample Preparation: Follow the same procedure as for RP-HPLC.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 5 mM Sodium 1-Hexanesulfonate in 25 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Mode: Isocratic or Gradient, as required for the separation. For example, 70:30 (A:B).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 294 nm.[12]

    • Injection Volume: 20 µL.

  • Analysis & Data Processing: Follow the same procedure as for RP-HPLC. Ensure extended column washing with a reagent-free mobile phase after the analysis sequence is complete.

Visualization: IP-RP-HPLC Workflow

IP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis (Dedicated System) cluster_data Data Processing & Cleanup P1 Prepare Mobile Phase (Buffer + Ion-Pair Reagent) P2 Prepare Standard & Sample (~50 µg/mL) P3 Filter Sample (0.45 µm Syringe Filter) A1 Equilibrate C18 Column (Extended Time) P3->A1 A2 Inject Blank, Standards, & Sample A1->A2 A3 Run Isocratic/Gradient Elution A2->A3 D1 Detect by UV A3->D1 D2 Integrate & Calculate D1->D2 D3 Perform Extensive Column Wash (Reagent-Free Mobile Phase) D2->D3

Caption: Workflow for Ion-Pair RP-HPLC, highlighting key differences.

Method 3: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

For halogenated quinolines that are highly polar—perhaps containing hydroxyl, carboxyl, or other hydrophilic groups—or for analyzing polar metabolites, RP-HPLC can provide insufficient retention.[14][15] In these cases, HILIC offers an orthogonal separation mechanism.

The "Why": Mechanistic Choices in HILIC

  • The HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[16][17] The water in the mobile phase forms an enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer concentration).[18] This retention mechanism is a complex combination of partitioning, adsorption, and electrostatic interactions.[18]

  • Stationary Phase Selection:

    • Bare Silica: A traditional choice, but can have variable surface activity.

    • Amide/Amine Phases: Offer different selectivity and are often more robust.

    • Zwitterionic Phases: These are highly versatile as they contain both positive and negative charges, allowing for unique electrostatic interactions in addition to partitioning. They are excellent for separating a wide range of polar compounds.[19]

Experimental Protocol: HILIC Method
  • System Preparation: HILIC columns require longer equilibration times than RP columns to establish the stable aqueous layer on the stationary phase.

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase, or a solvent with a high organic content that is miscible with the mobile phase. Avoid injecting samples dissolved in purely aqueous solutions, as this can cause significant peak distortion.

  • Chromatographic Conditions:

    • Column: HILIC, Zwitterionic (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 60% B over 10 minutes (this increases elution strength).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV or Mass Spectrometry (MS). HILIC mobile phases are MS-friendly.

    • Injection Volume: 5 µL.

  • Analysis & Data Processing: Follow the same procedure as for RP-HPLC.

Visualization: HILIC Workflow

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (High % Organic) P2 Dissolve Sample in High Organic Solvent P3 Filter Sample (0.45 µm Syringe Filter) A1 Equilibrate HILIC Column (Long Equilibration) P3->A1 A2 Inject Sample A1->A2 A3 Run Gradient (Increasing Aqueous %) A2->A3 D1 Detect by UV or MS A3->D1 D2 Integrate Chromatogram D1->D2 D3 Calculate % Purity D2->D3

Caption: Key steps in a HILIC workflow for polar analytes.

Comparative Analysis and Method Selection

Choosing the right method is paramount for efficient and accurate purity analysis. The decision should be based on the specific properties of the halogenated quinoline and its expected impurities.

Visualization: Method Selection Logic

Method_Selection Start Start: Analyze Halogenated Quinoline Sample IsPolar Is the analyte highly polar (e.g., contains -OH, -COOH)? Start->IsPolar RP_Good Does standard RP-HPLC give good retention and peak shape? IsPolar->RP_Good No Use_HILIC Method 3: Use HILIC for best retention of polar species. IsPolar->Use_HILIC Yes Use_RP Method 1: Use standard RP-HPLC. Optimize pH and column (C18 vs Phenyl). RP_Good->Use_RP Yes Use_IPC Method 2: Use Ion-Pair RP-HPLC to improve retention and peak shape. RP_Good->Use_IPC No End Validated Purity Method Use_RP->End Use_IPC->End Use_HILIC->End

Sources

Comparative

Comparative Structural Analysis of 3-Iodo-4-Hydroxyquinoline Derivatives

Executive Summary This guide provides an in-depth structural comparison of 3-iodo-4-hydroxyquinoline derivatives against their bromo-, chloro-, and unsubstituted analogs. For researchers in medicinal chemistry and crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural comparison of 3-iodo-4-hydroxyquinoline derivatives against their bromo-, chloro-, and unsubstituted analogs. For researchers in medicinal chemistry and crystal engineering, the critical distinction lies not just in the heavy atom effect, but in the supramolecular dominance of the iodine


-hole .

While often designated as "4-hydroxy," crystallographic evidence confirms these derivatives predominantly exist as 4-quinolones (keto-form) in the solid state. The 3-iodo substituent introduces a high-gain Halogen Bond (XB) donor site that competes with and often overrides conventional Hydrogen Bonding (HB) networks, offering unique advantages in stabilizing drug polymorphs and enhancing target binding affinity.

Part 1: The Comparative Landscape

Structural Architecture: The "Sigma-Hole" Advantage

The performance of 3-iodo derivatives is defined by the anisotropy of the electron density on the iodine atom. Unlike chlorine or fluorine, iodine exhibits a pronounced region of positive electrostatic potential (the


-hole) along the extension of the C–I bond.
Comparison: 3-Iodo vs. 3-Bromo/Chloro Analogs

The following table contrasts the structural performance metrics derived from Single Crystal X-Ray Diffraction (SXRD) and DFT calculations.

Feature3-Iodo-4-Quinolone (Target)3-Bromo-4-Quinolone (Alternative)3-Chloro-4-Quinolone (Alternative)Implication
Primary Interaction Strong Halogen Bond (C–I[1]···O=C)Weak Halogen Bond / H-BondingH-Bonding DominantIodine directs packing architecture more rigidly.

-Hole Magnitude (

)
High (~160–180 kJ/mol)Moderate (~110–130 kJ/mol)Low (< 90 kJ/mol)Higher affinity for nucleophilic residues in protein pockets.
Interaction Linearity Strictly Linear (

C-X···O

175–179°)
Less Linear (

160–170°)
Variable3-Iodo provides predictable supramolecular synthons.
Lattice Stability High (Dual network: N-H···O + C-I···O)ModerateModerate3-Iodo derivatives often show higher melting points and density.
Lipophilicity (logP) High ModerateLowEnhanced membrane permeability for drug candidates.
Tautomeric Reality: Keto vs. Enol

A common pitfall in analyzing "4-hydroxyquinolines" is assuming the enol form.

  • Observation: In the solid state, the equilibrium shifts almost exclusively to the 4-quinolone (keto) tautomer.

  • Evidence: C4–O bond lengths in crystal structures are typically 1.24–1.26 Å (characteristic of C=O double bonds), rather than the 1.35 Å expected for C–OH single bonds.

  • Impact: The N1 position becomes a Hydrogen Bond Donor (N-H), and the O4 position becomes a dual acceptor (HB and XB), facilitating the formation of robust centrosymmetric dimers or infinite chains.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality crystals suitable for resolving the iodine


-hole interactions, a slow-release methodology is superior to rapid cooling.

Protocol: Iodination and Crystal Growth

  • Precursor: Start with 4-quinolone (commercially available or synthesized via Gould-Jacobs reaction).

  • Iodination:

    • Reagents: N-Iodosuccinimide (NIS) in Acetic Acid or

      
       in aqueous base.
      
    • Conditions: Stir at room temperature for 4 hours. The 3-position is electron-rich (vinylogous amide), facilitating electrophilic substitution.

    • Purification: Quench with

      
      , filter precipitate, wash with water.
      
  • Crystallization (Critical Step):

    • Method: Solvothermal or Slow Evaporation.

    • Solvent System: DMF/Ethanol (1:1). Iodine-rich compounds often require polar aprotic co-solvents to prevent rapid precipitation.

    • Procedure: Dissolve 50 mg of 3-iodo-4-quinolone in 5 mL warm DMF. Add 5 mL Ethanol. Cover with parafilm, poke 3 pinholes, and allow to stand at 25°C for 5-7 days.

Analytical Validation Methods

Trustworthy characterization requires a multi-technique approach.

MethodRole in ValidationAcceptance Criteria for 3-Iodo Derivatives
Single Crystal XRD (SXRD) Gold Standard. Determines absolute structure and packing.R-factor < 5%. Location of H-atoms on N1 (confirming keto form). Detection of C–I···O contacts < sum of vdW radii.[2]
Powder XRD (PXRD) Bulk Purity. Ensures the single crystal represents the bulk material.Experimental pattern must match the simulated pattern from SXRD (no polymorphic impurities).
Hirshfeld Surface Analysis Interaction Mapping. Visualizes the

-hole.
Red spot on the Iodine tip on the

surface (indicating close contact).
DFT (B3LYP/6-31G)*Energy Calculation. Quantifies bond strengths.Calculated interaction energy of C–I···O should exceed -20 kJ/mol.

Part 3: Visual Workflows

Structural Analysis Pipeline

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points for tautomer confirmation.

StructuralAnalysis Synth Synthesis (3-Iodo-4-Quinolone) Cryst Crystallization (DMF/EtOH Slow Evap) Synth->Cryst SXRD Single Crystal XRD (Data Collection) Cryst->SXRD Refine Structure Refinement (SHELXL) SXRD->Refine Tautomer Tautomer Check: C4-O Bond Length? Refine->Tautomer Result_Keto Keto Form (C=O) CONFIRMED Tautomer->Result_Keto ~1.25 Å Result_Enol Enol Form (C-OH) (Rare/Artifact) Tautomer->Result_Enol ~1.35 Å XB_Analysis Halogen Bond Analysis (Hirshfeld) Result_Keto->XB_Analysis

Figure 1: Critical workflow for validating the structure of 3-iodo-4-hydroxyquinoline derivatives, emphasizing the tautomeric checkpoint.

Interaction Hierarchy: The "Hook" Effect

This diagram visualizes why the 3-Iodo derivative outperforms alternatives in directing supramolecular assembly.

InteractionHierarchy Core 3-Iodo-4-Quinolone Molecule Iodine Iodine Substituent (Sigma Hole Donor) Core->Iodine Nitrogen N-H Group (H-Bond Donor) Core->Nitrogen Carbonyl C=O Group (Dual Acceptor) Core->Carbonyl XB Halogen Bond (XB) Directional & Strong (vs. Br/Cl: Weak) Iodine->XB Donates to HB Hydrogen Bond (HB) Classic Interaction Nitrogen->HB Donates to XB->Carbonyl Accepts from (Neighbor) Network Robust 3D Network High Melting Point Stable Polymorph XB->Network Primary Driver HB->Carbonyl Accepts from (Neighbor) HB->Network Co-Driver

Figure 2: Supramolecular interaction hierarchy showing the cooperative role of Halogen and Hydrogen bonding in 3-iodo derivatives.

Part 4: Conclusion

For drug development professionals, the 3-iodo-4-hydroxyquinoline scaffold offers a distinct structural advantage over lighter halogenated analogs. The presence of the iodine atom allows for the engineering of specific Halogen Bonds that can lock conformations and improve binding selectivity.

  • Recommendation: When designing quinolone-based inhibitors, prioritize the 3-iodo substituent if the target binding pocket contains Lewis basic residues (backbone carbonyls, histidine nitrogens) that can accept a

    
    -hole interaction.
    
  • Validation: Always verify the keto-tautomer via bond-length analysis in SXRD to ensure accurate modeling of the pharmacophore.

References

  • Bauer, J., Milić, D., & Modrić, M. (2009). Three quinolone compounds featuring O...I halogen bonding.[1] Acta Crystallographica Section C.

  • Politzer, P., & Murray, J. S. (2017). Sigma-hole interactions: Perspectives and misperceptions. Crystals.[2][3][4][5]

  • Bartashevich, E. V., et al. (2016).Nontypical iodine-halogen bonds in the crystal structure of quinoline derivatives. Acta Crystallographica Section C.

  • Solum, E. J., et al. (2018). Palladium-catalyzed cross-coupling of N-methyl-3-iodo-4-quinolone.[6] Monatshefte für Chemie.

  • Gilday, L. C., et al. (2015).Halogen Bonding: Current Best Practices. Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-hydroxy-3-iodoquinoline

Welcome to a comprehensive guide on the safe and compliant disposal of 7-Bromo-4-hydroxy-3-iodoquinoline. As researchers dedicated to advancing drug discovery, our responsibility extends beyond the bench; it includes the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 7-Bromo-4-hydroxy-3-iodoquinoline. As researchers dedicated to advancing drug discovery, our responsibility extends beyond the bench; it includes the meticulous management of the chemical lifecycle, from synthesis to disposal. This document provides not just a set of procedures, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our work. The protocols outlined here are designed to be self-validating, grounded in established chemical safety principles to protect you, your colleagues, and our environment.

Understanding the Hazard Profile: A Halogenated Heterocycle

7-Bromo-4-hydroxy-3-iodoquinoline is a complex halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact trifunctional structure is not commonly available, we can construct a reliable hazard profile by examining its constituent parts and related molecules.

The quinoline core is a known focus of toxicological and genotoxicity studies.[1][2] The presence of both bromine and iodine atoms places this compound firmly in the category of halogenated organic waste .[3][4] These compounds are often persistent in the environment and can produce highly toxic byproducts, such as hydrogen halides, if improperly incinerated.[5]

Based on data for structurally similar compounds, such as 7-bromo-4-hydroxyquinoline and other bromo-iodo quinolines, we must assume this substance presents the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[6][7]

  • Serious Eye Damage/Irritation : Can cause significant eye irritation or damage.[6][8]

  • Skin Irritation : May cause skin irritation upon contact.[6][7]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[6][7][8]

Therefore, all waste streams containing this compound must be treated as hazardous. Pouring this substance or its solutions down the drain is strictly prohibited.[3][9]

Core Principles of Disposal: Segregation is Key

The cardinal rule for managing waste from 7-Bromo-4-hydroxy-3-iodoquinoline is strict segregation . Because it is a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[4][5][9][10]

The Causality Behind Segregation:

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration in specialized, regulated facilities equipped with scrubbers to neutralize acidic gases (like HBr and HI) formed during combustion.[4]

  • Economic & Environmental Cost: Non-halogenated solvents may be recycled or used for fuel blending, a less expensive and more environmentally friendly disposal route.[9][10] Cross-contamination makes this impossible and increases disposal costs significantly.

Personal Protective Equipment (PPE) for Waste Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. The choice of equipment is a non-negotiable first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[8][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles and splashes, preventing serious eye irritation or damage.[8][12]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood to avoid inhaling dust or vapors.[3][13]To prevent respiratory tract irritation from airborne particles of the compound.[8]

Step-by-Step Disposal Protocols

Follow these validated procedures to ensure safe and compliant disposal of all waste streams associated with 7-Bromo-4-hydroxy-3-iodoquinoline.

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired solid 7-Bromo-4-hydroxy-3-iodoquinoline, as well as grossly contaminated disposable items (e.g., weighing papers, spatulas).

  • Work Area Preparation: Conduct all handling within a chemical fume hood to minimize inhalation risk.[13]

  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition with a secure, threaded cap.

  • Waste Transfer: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[13]

  • Labeling: Ensure the container is clearly marked with "Hazardous Waste" and the full chemical name: "7-Bromo-4-hydroxy-3-iodoquinoline." Do not use abbreviations.[5]

  • Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]

Protocol 2: Disposal of Contaminated Solutions and Solvents

This protocol applies to reaction mixtures, mother liquors, and solvents used for rinsing glassware that are contaminated with the target compound.

  • Waste Stream Identification: Confirm that the solvent or solution contains the halogenated compound.

  • Container Selection: Use a dedicated "Halogenated Organic Liquid Waste" container.[3][4] These are often supplied by your institution's Environmental Health & Safety (EHS) department.

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.

  • Log Sheet Entry: On the container's log sheet, record the chemical name ("7-Bromo-4-hydroxy-3-iodoquinoline") and the approximate volume of all components added.[4]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[5][9] Do not fill the container more than 90% full to allow for vapor expansion.

  • Storage: Store the container in your lab's designated satellite accumulation area.

Protocol 3: Decontamination of Empty Containers

The original product container is not "empty" until it has been properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[13]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste" as described in Protocol 2.[13] The rinsate is considered hazardous.

  • Container Defacing: After the final rinse, obliterate or remove the original label to prevent reuse for other purposes.[10]

  • Final Disposal: The decontaminated and defaced container can now be disposed of with other clean laboratory glassware or as directed by your institutional policy.

Emergency Procedures: Spill Management

Accidents happen. A prepared response is critical to mitigating risk.

  • Small Spills (Solid):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads or a dry absorbent material like vermiculite.[5] Do not sweep dry powder, as this can create dust.

    • Carefully collect the absorbent material and contaminated powder using a scoop or brush.

    • Place the collected material into a sealed, labeled bag or container for disposal as "Halogenated Organic Solid Waste."[5]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.[5]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste generated during work with 7-Bromo-4-hydroxy-3-iodoquinoline.

G start Waste Generated from 7-Bromo-4-hydroxy-3-iodoquinoline Experiment is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid  No solid_waste Solid Halogenated Waste Container is_solid->solid_waste  Yes (e.g., excess reagent) is_ppe Is it contaminated PPE or disposable labware? is_liquid->is_ppe  No liquid_waste Liquid Halogenated Waste Container is_liquid->liquid_waste  Yes (e.g., reaction mixture, rinsate) is_sharps Is it a sharp (needle, scalpel)? is_ppe->is_sharps  Yes sharps_box Sharps Container is_sharps->sharps_box  Yes non_sharp_ppe Solid Halogenated Waste Container is_sharps->non_sharp_ppe  No (e.g., gloves, weigh paper)

Caption: Decision workflow for segregating waste streams.

By adhering to these scientifically grounded protocols, you uphold the highest standards of laboratory safety and environmental responsibility. Your diligence ensures that our pursuit of scientific discovery does not come at the cost of safety or compliance.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Fisher Scientific. (2025). Safety Data Sheet: 7-Bromoquinoline.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-hydroxyquinoline.
  • PubChem. (n.d.). 6-Bromo-3-iodoquinoline. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). Safety Data Sheet: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine.
  • BenchChem. (2025). Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Quinoline, 3-bromo-.
  • Zanoza, S. O., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(9), 735-743.
  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 7-Bromo-4-hydroxy-3-iodoquinoline

Immediate Hazard Assessment & Scientific Rationale The Precautionary Principle: 7-Bromo-4-hydroxy-3-iodoquinoline is a poly-halogenated quinoline derivative.[1] While specific toxicological data for this exact isomer may...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment & Scientific Rationale

The Precautionary Principle: 7-Bromo-4-hydroxy-3-iodoquinoline is a poly-halogenated quinoline derivative.[1] While specific toxicological data for this exact isomer may be limited in public databases, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 7-bromo-4-hydroxyquinoline, CAS 82121-06-0) dictates a strict safety profile.[1]

  • Chemical Basis for Hazards:

    • Respiratory Irritation (H335): The quinoline nitrogen and hydroxyl group facilitate hydrogen bonding, often leading to mucous membrane irritation.[1]

    • Halogen Reactivity: The presence of both Bromine (C-7) and Iodine (C-3) increases lipophilicity (LogP), enhancing skin absorption potential compared to non-halogenated quinolines.[1]

    • Sensitization Potential: Halogenated heterocycles are frequent skin sensitizers.[1]

Core Hazard Classifications (Read-Across):

  • Signal Word: WARNING (Treat as DANGER if handling >1g)

  • Likely GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Acute Tox.[1][3] Oral).

PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.[1][4]

Table 1: PPE Requirements by Operational Phase
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
1.[1][2][4][5][6][7] Weighing (Solid) Fume Hood (Sash <18") OR N95/P100 Respirator if open bench (Not Rec.)[1]Double Nitrile (0.11mm min).[1] Change outer glove immediately upon contamination.[1]Chemical Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for fine powders.[1]Lab Coat (Cotton/Poly blend), closed-toe shoes, long pants.[1]
2. Solubilization (DMSO/DMF) Fume Hood Required . Vapors of solvents carry the solute.[1]Laminate Film (Silver Shield) or Double Nitrile.[1] Note: DMSO permeates nitrile rapidly.[1]Chemical Goggles + Face Shield if volume >50mL.[1]Chemical-resistant apron over lab coat.[1]
3. Synthesis/Reflux Fume Hood . Sash closed when not actively manipulating.Heat-resistant gloves over Nitrile (if handling hot glassware).[1]Chemical Goggles.Lab Coat.
4. Waste Disposal N95/P100 Mask (if transferring solids).[1]Heavy-duty Nitrile or Neoprene (0.2mm+).[1]Chemical Goggles.Lab Coat + Apron.[1]

Operational Workflow & Logic

Phase A: Engineering Controls (The First Line of Defense)

Before donning PPE, ensure the Chemical Fume Hood is operational.[1]

  • Velocity Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Sash Management: Keep the sash at the lowest possible position to act as a physical shield against unexpected splashing or powder dispersion.[1]

Phase B: Glove Selection Logic
  • Why Nitrile? Nitrile provides excellent resistance to the solid powder.[1]

  • Why Double Gloving?

    • Visual Indicator: Use a colored inner glove (e.g., blue) and a white outer glove.[1] Tears are immediately visible.[1]

    • Doffing Safety: You can remove the contaminated outer glove and still remain protected while handling the container or logbook.[1]

  • The DMSO Factor: If dissolving in DMSO (Dimethyl Sulfoxide), standard nitrile degrades in <5 minutes.[1] Action: If splashing occurs on a nitrile glove with DMSO solution, remove immediately .[1] For prolonged handling of DMSO solutions, use Silver Shield (Laminate) gloves.[1]

Phase C: Workflow Visualization

PPE_Workflow Start Start: Handling 7-Bromo-4-hydroxy-3-iodoquinoline State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Solution (DMSO/DMF) State_Check->Liquid Dissolved Solid_PPE PPE: Double Nitrile + Goggles Control: Fume Hood (Mandatory) Solid->Solid_PPE Liquid_PPE PPE: Laminate Gloves (if DMSO) + Goggles + Face Shield Liquid->Liquid_PPE Action_Weigh Action: Weighing Use Anti-static Gun Clean Spatula Immediately Solid_PPE->Action_Weigh Action_React Action: Reaction Keep Sash Low Monitor Temp Liquid_PPE->Action_React Disposal Disposal: Segregate as Halogenated Organic Waste Action_Weigh->Disposal Action_React->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent interaction.[1]

Emergency Response Protocols

Spill Management (Solid Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.[1]

  • Contain: Do NOT dry sweep (creates dust).[1][6]

  • Clean:

    • Cover spill with wet paper towels (dampened with water or ethanol) to prevent dust.[1]

    • Scoop carefully into a wide-mouth jar.

    • Wipe area with 10% soap solution, then water.[1]

  • Dispose: Label as "Hazardous Waste: Halogenated Solid (Toxic)".

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][5][7][8] Use an eyewash station, holding eyelids open.[1] The iodine substituent can be particularly irritating to corneal tissue.[1]

  • Skin Contact: Wash with soap and water.[1][3][5][6][7][9] Do not use ethanol on skin (increases absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with halogenated compounds).[1]

Waste Disposal Strategy

Proper disposal is critical due to the halogen content (Br, I), which requires specific incineration protocols to prevent the formation of toxic byproducts.[1]

  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations.

  • Segregation: Keep separate from strong oxidizers and acids.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in an acidic solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10400802, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods.[1] Retrieved from [Link][1]

Sources

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